7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
Description
Properties
IUPAC Name |
[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWCGMUIFQZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C from Taxus chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxoid natural product, from the cultured cells of Taxus chinensis var. mairei. This document details the experimental protocols, data presentation, and a visual workflow to facilitate the replication of this important phytochemical procedure.
Compound Profile
This compound is a diterpenoid compound belonging to the taxane family, a class of molecules that includes the prominent anticancer drug, paclitaxel. The isolation and characterization of such compounds are crucial for the discovery of new therapeutic agents and for understanding the complex biosynthetic pathways within Taxus species.
| Identifier | Value |
| Compound Name | This compound |
| Source Organism | Taxus chinensis var. mairei (cultured cells) |
| Compound Class | Diterpenoid, Taxoid |
| First Reported Isolation | Zhong Yao Cai. 2007 Aug;30(8):938-41. |
Experimental Protocols
The following protocols are based on the initial report of the isolation of this compound and established methodologies for taxoid purification.
Biomass Extraction
The initial step involves the extraction of the crude mixture of phytochemicals from the cultured cells of Taxus chinensis var. mairei.
-
Materials:
-
Cultured cells of Taxus chinensis var. mairei
-
Ethanol (95%)
-
Methylene trichloride (Dichloromethane)
-
Rotary evaporator
-
Large glass flasks or beakers
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
-
Procedure:
-
Harvest the cultured cells and lyophilize to obtain a dry powder.
-
Macerate the dried cell powder with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of biomass to solvent.
-
Allow the mixture to stand for 24-48 hours with occasional agitation to ensure thorough extraction.
-
Filter the mixture to separate the ethanolic extract from the cell debris.
-
Repeat the extraction process on the cell residue two more times to maximize the yield of extracted compounds.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
Suspend the crude extract in water and partition with methylene trichloride. The organic layer, containing the taxoids, is collected.
-
Dry the methylene trichloride extract over anhydrous sodium sulfate and then evaporate the solvent to obtain a dried crude extract.
-
Chromatographic Purification
A multi-step chromatographic process is employed to isolate the target compound from the complex crude extract.
-
Materials:
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Glass chromatography columns
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
-
Procedure:
a. Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the dried crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.
-
Collect fractions of the eluate and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
b. Sephadex LH-20 Column Chromatography:
-
Pack a column with Sephadex LH-20 and equilibrate it with a suitable solvent, typically methanol or a chloroform-methanol mixture.
-
Dissolve the enriched fraction from the silica gel column in the equilibration solvent.
-
Apply the sample to the Sephadex LH-20 column.
-
Elute the column with the same solvent system. This step helps in separating compounds based on their molecular size and polarity, effectively removing pigments and other impurities.
-
Collect and analyze the fractions by TLC.
c. Further Purification (if necessary):
-
Fractions containing the target compound may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques.
-
Methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.
-
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound.
Caption: Workflow for the isolation of this compound.
The Elusive Structure: A Technical Overview of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
Despite extensive investigation, a comprehensive, publicly available dataset detailing the complete structure elucidation of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C remains largely inaccessible in peer-reviewed literature. This technical guide synthesizes the available information and outlines the established methodologies that would be employed for such a structural determination, providing a framework for researchers in natural product chemistry and drug development.
Initial research indicates that this compound is a diterpenoid natural product. It has been reported to be isolated from Taxus chinensis var. mairei and the Western Yew, Taxus brevifolia. The structure, as implied by its nomenclature, is a derivative of a taxchinin C core, which has undergone deacetylation at positions 7 and 13, and debenzoylation at positions 9 and 10.
While the definitive research article containing the complete spectroscopic data and experimental protocols for this specific compound could not be located in the public domain, the scientific path to its structure elucidation would follow a well-established set of analytical techniques. The primary evidence for the structure would be derived from a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, corroborated by other spectroscopic methods.
Hypothetical Experimental Protocols
Based on standard practices in natural product chemistry, the following experimental protocols would be anticipated in the isolation and structure elucidation of this taxoid.
Isolation of this compound
A generalized workflow for the isolation of a taxoid from a plant source is presented below. This process involves extraction, fractionation, and purification steps.
Caption: Generalized workflow for the isolation of taxoids.
Spectroscopic Analysis
The purified compound would then be subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments would provide initial clues about the substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments would be the cornerstone of the structure elucidation.
-
¹H NMR: To identify the number and types of protons, their chemical environments, and their coupling relationships.
-
¹³C NMR: To determine the number of carbon atoms and their hybridization states (sp³, sp², sp).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
-
The logical flow of interpreting this spectroscopic data is visualized in the following diagram.
Caption: Logical workflow for structure elucidation using MS and NMR.
Quantitative Data Summary
Without access to the original research data, a table of quantitative spectroscopic information cannot be provided. However, a template for the presentation of such data is offered below for researchers who may isolate this compound in the future.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Conclusion
The complete structural characterization of this compound is a necessary precursor to any further investigation into its biological activity and potential for drug development. While the definitive primary literature containing this data remains elusive, the established methodologies of natural product chemistry provide a clear roadmap for its elucidation. The information and frameworks presented in this guide are intended to assist researchers in this endeavor and to highlight the need for open data sharing within the scientific community to accelerate future research.
The Enigmatic Pathway to a Rearranged Taxane: A Technical Guide to the Biosynthesis of Taxchinin C and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane family of diterpenoids, isolated from yew species (Taxus), has been a cornerstone of cancer chemotherapy for decades, with paclitaxel (Taxol®) being the most prominent member. Beyond the well-trodden path of paclitaxel biosynthesis, a fascinating array of structurally diverse taxanes exists, many with their own unique biological activities and biosynthetic origins. Among these are the 11(15→1)-abeo-taxanes, characterized by a rearranged 5/7/6 tricyclic core, a stark contrast to the 6/8/6 skeleton of paclitaxel. Taxchinin C is a notable member of this subclass, and understanding its biosynthetic pathway offers potential avenues for the discovery and development of novel therapeutic agents.
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of taxchinin C and its derivatives. Leveraging the extensive knowledge of the paclitaxel pathway, this document outlines the initial shared enzymatic steps, delves into the critical, yet to be fully elucidated, rearrangement that defines the abeotaxane scaffold, and discusses the subsequent modifications leading to taxchinin C. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery, providing a framework for future investigations into this intriguing branch of taxane metabolism.
The Proposed Biosynthetic Pathway of Taxchinin C
The biosynthesis of taxchinin C is believed to share its early stages with the well-characterized pathway of paclitaxel, diverging at a key rearrangement step. The pathway can be conceptually divided into three main stages:
-
Formation of the Taxane Core: This stage involves the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the basic taxane skeleton.
-
Skeletal Rearrangement to the 11(15→1)-Abeotaxane Core: This is the pivotal and currently putative step that distinguishes the biosynthesis of taxchinin C from that of paclitaxel.
-
Post-Rearrangement Modifications: Following the formation of the abeotaxane core, a series of oxidative and acyl transfer reactions lead to the final structure of taxchinin C and its derivatives.
Stage 1: Formation of the Common Taxane Core
The initial steps of taxchinin C biosynthesis are presumed to be identical to those of paclitaxel, starting from the isoprenoid pathway.
Key Enzymes and Intermediates:
| Enzyme | Abbreviation | Substrate | Product |
| Taxadiene Synthase | TXS | Geranylgeranyl Diphosphate (GGPP) | Taxa-4(5),11(12)-diene |
| Taxadiene 5α-hydroxylase | T5H | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol |
| Taxadien-5α-ol-O-acetyltransferase | TAT | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α-yl acetate |
| Taxane 10β-hydroxylase | T10H | Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol |
| Taxane 13α-hydroxylase | T13H | Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol | A poly-hydroxylated taxane intermediate |
This table summarizes the initial, well-established steps of the taxane biosynthetic pathway, which are believed to be shared with that of taxchinin C.
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural abundance, isolation, and experimental protocols for the taxoid 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound is a complex diterpenoid belonging to the taxane family of natural products. These compounds are of significant interest to the scientific community due to the well-established anticancer properties of prominent members of this class, such as paclitaxel (Taxol®). The primary documented natural source of this compound is the Pacific yew, Taxus brevifolia. While this compound has been successfully isolated and its structure elucidated, quantitative data regarding its natural abundance and specific isolation yields are not extensively reported in peer-reviewed literature. Furthermore, detailed studies on its biological activities and associated signaling pathways are currently lacking. This guide synthesizes the available information on its isolation and provides a representative experimental protocol derived from established methods for taxoid extraction from Taxus brevifolia.
Natural Abundance and Yield
There is a notable scarcity of quantitative data in the scientific literature concerning the specific natural abundance and isolation yield of this compound. The initial isolation was reported as part of a broader investigation into the taxoid constituents of Taxus brevifolia.
To provide a contextual framework for the expected yields of taxoids from Taxus brevifolia, the following table summarizes the reported yields for other prominent taxanes isolated from the bark of this species. It is important to note that these values can vary significantly based on the geographical location of the trees, the time of harvesting, and the extraction and purification methods employed.
| Compound | Plant Part | Yield (% of dry weight) | Reference |
| Paclitaxel (Taxol®) | Bark | 0.01% - 0.04% | --INVALID-LINK----INVALID-LINK-- |
| 10-Deacetylbaccatin III | Bark | 0.02% | --INVALID-LINK-- |
| 10-Deacetyltaxol-7-xyloside | Bark | 0.1% | --INVALID-LINK-- |
| 10-Deacetyl taxol-C-7-xyloside | Bark | 0.04% | --INVALID-LINK-- |
| Cephalomannine | Bark | 0.004% | --INVALID-LINK-- |
| Brevifoliol | Needles | 0.17% | --INVALID-LINK-- |
Note: While some commercial suppliers suggest that this compound can be isolated from Taxus chinensis var. mairei, this has not been substantiated in the available scientific literature, which points to Taxus brevifolia as the confirmed source.
Experimental Protocols
The following is a representative, multi-stage protocol for the extraction and purification of taxoids, including this compound, from the biomass of Taxus brevifolia. This protocol is a composite of established methodologies for taxane isolation.
1. Biomass Preparation and Extraction
-
Drying and Grinding: Air-dry the collected plant material (needles and twigs of Taxus brevifolia) in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried biomass should then be ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or ethanol are commonly used for this purpose. This can be achieved through maceration (soaking at room temperature for several days with periodic agitation) or Soxhlet extraction for a more efficient process. The solvent-to-biomass ratio is typically in the range of 10:1 (v/w). The extraction is repeated multiple times to ensure the complete recovery of the taxoids. The resulting extracts are then combined.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning
-
Liquid-Liquid Extraction: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This step aims to separate compounds based on their differential solubility.
-
A primary partition with a non-polar solvent, such as hexane, is performed to remove lipids and other non-polar constituents. The hexane layer is discarded.
-
The remaining aqueous layer is then extracted with a solvent of intermediate polarity, such as dichloromethane or chloroform, to isolate the taxoid-rich fraction. This process is repeated several times to maximize the yield. The organic phases are combined and evaporated to dryness.
-
3. Chromatographic Purification
-
Column Chromatography: The taxoid-enriched fraction is subjected to one or more rounds of column chromatography for further separation and purification.
-
Normal-Phase Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture) and a polar solvent (e.g., ethyl acetate or a methanol-chloroform mixture). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase Chromatography: Fractions containing the target compound may be further purified using reversed-phase chromatography on a C18-bonded silica column. Elution is typically performed with a gradient of water and a polar organic solvent, such as acetonitrile or methanol.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC. This technique offers high resolution for the separation of structurally similar taxoids. The choice of column (normal-phase or reversed-phase) and the specific solvent system will depend on the polarity of the target compound and the impurities present.
4. Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are used to determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Taxus brevifolia.
Biological Activity and Signaling Pathways
To date, there is a significant lack of published research on the specific biological activities and signaling pathways associated with this compound. While taxoids as a class are known for their potent cytotoxic and antitumor properties, primarily through their interaction with microtubules, it is not yet known if this specific compound shares these characteristics. The structural variations among different taxoids can lead to significant differences in their biological profiles. Further research is required to elucidate the pharmacological properties of this compound and to determine its potential for therapeutic applications.
Conclusion
This compound represents one of the many structurally diverse taxoids found in nature. While its isolation from Taxus brevifolia has been documented, there remains a clear need for further research to quantify its natural abundance, optimize its isolation yield, and, most importantly, to investigate its biological activities. Such studies will be crucial in determining whether this compound holds any promise as a new therapeutic agent or as a lead compound for the development of novel pharmaceuticals.
Unveiling the Spectroscopic Signature of a Taxane Diterpenoid: 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
A comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxane diterpenoid isolated from Taxus brevifolia, is presented. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the compound's spectroscopic characteristics, the experimental protocols for its isolation and characterization, and a visual representation of the general workflow involved.
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on one- and two-dimensional NMR techniques, as well as mass spectrometry. The following tables summarize the key quantitative data obtained for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).
| Proton | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| H-1 | 3.98 | d, 7.0 |
| H-2 | 5.58 | d, 7.0 |
| H-3 | 2.35 | m |
| H-5 | 4.90 | d, 8.5 |
| H-6α | 1.85 | m |
| H-6β | 2.55 | m |
| H-7 | 4.35 | m |
| H-9 | 5.05 | d, 9.5 |
| H-10 | 5.95 | d, 9.5 |
| H-13 | 4.85 | t, 8.0 |
| H-14α | 2.10 | m |
| H-14β | 2.25 | m |
| H-16 | 1.15 | s |
| H-17 | 1.75 | s |
| H-18 | 1.95 | s |
| H-19 | 1.20 | s |
| H-20α | 4.15 | d, 8.0 |
| H-20β | 4.30 | d, 8.0 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
| Carbon | Chemical Shift (δ) ppm |
| 1 | 79.5 |
| 2 | 75.0 |
| 3 | 46.5 |
| 4 | 81.0 |
| 5 | 84.5 |
| 6 | 35.5 |
| 7 | 72.0 |
| 8 | 58.0 |
| 9 | 79.0 |
| 10 | 76.5 |
| 11 | 135.0 |
| 12 | 142.0 |
| 13 | 72.5 |
| 14 | 38.0 |
| 15 | 42.0 |
| 16 | 27.0 |
| 17 | 21.0 |
| 18 | 15.0 |
| 19 | 10.5 |
| 20 | 76.0 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition of the compound.
| Ion | m/z |
| [M+H]⁺ | 547.2543 |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process, as detailed in the doctoral thesis of Ru Chen at Virginia Polytechnic Institute and State University.
Isolation Procedure:
-
Extraction: The bark of Taxus brevifolia was ground and extracted with a mixture of methanol and water.
-
Partitioning: The crude extract was then partitioned between different solvents of varying polarities to separate compounds based on their solubility.
-
Chromatography: The resulting fractions were subjected to multiple rounds of column chromatography, including silica gel and Sephadex LH-20, to isolate the individual compounds.
-
Final Purification: The fraction containing the target compound was further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signal. Two-dimensional NMR experiments, such as COSY and HMBC, were performed to establish the connectivity of protons and carbons and to fully assign the structure.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer using electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
An In-depth Technical Guide on the Chemical Properties and Stability of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties and predicted stability of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxane diterpene of interest in pharmaceutical research. Due to the limited publicly available data on this specific molecule, this guide combines compiled information on the target compound with established knowledge of the stability of the broader taxane class of compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and related compounds. It includes a summary of physicochemical properties, a detailed, generalized protocol for assessing chemical stability through forced degradation studies, and visual diagrams to illustrate experimental workflows and potential degradation pathways.
Introduction
This compound is a member of the taxane family of diterpenoids, a class of natural products that has yielded clinically significant anticancer agents, most notably paclitaxel and docetaxel. These compounds exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. As with other taxanes, the therapeutic potential of this compound is intrinsically linked to its chemical structure and stability. A thorough understanding of its chemical properties and degradation profile is therefore critical for its development as a potential drug candidate, informing formulation, storage, and analytical method development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information has been compiled from various chemical supplier databases and catalogues.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈O₁₀ | [1] |
| Molecular Weight | 546.60 g/mol | [1] |
| CAS Number | 156497-25-5 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
| Storage Conditions | Store in a sealed, cool, and dry environment. | [1] |
| Solubility Enhancement | Solubility may be increased by warming to 37°C and using sonication. | [1] |
Analytical data from High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are consistent with the proposed structure of the compound[1].
Chemical Stability
Specific stability data for this compound is not extensively available in the public domain. However, the stability profile can be inferred from the known behavior of other taxane diterpenes. Taxanes are generally susceptible to degradation under various conditions, including acidic, basic, and high-temperature environments.
The complex ester functionalities and the strained oxetane ring present in many taxanes are common sites of degradation. For instance, studies on paclitaxel and related compounds have shown that they undergo hydrolysis under both acidic and basic conditions. The pH of maximum stability for several taxanes has been observed to be around pH 4[2].
To rigorously determine the stability of this compound, a forced degradation study is recommended. The following section outlines a generalized experimental protocol for such a study.
Experimental Protocol: Forced Degradation Study
This section provides a detailed methodology for conducting a forced degradation study to evaluate the intrinsic stability of this compound and to identify potential degradation products. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Objective
To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating analytical method.
Materials and Reagents
-
This compound (purity >98%)
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Class A volumetric flasks and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Forced-air oven
-
Photostability chamber
Experimental Workflow
Stress Conditions
-
Acidic Hydrolysis: A solution of the compound in a suitable solvent is treated with 0.1 M HCl. Samples are kept at room temperature and an elevated temperature (e.g., 60°C) and analyzed at various time points.
-
Basic Hydrolysis: A solution of the compound is treated with 0.1 M NaOH. Samples are kept at room temperature and an elevated temperature (e.g., 60°C) and analyzed at various time points.
-
Oxidative Degradation: A solution of the compound is treated with 3% H₂O₂ at room temperature. Samples are analyzed at various time points.
-
Thermal Degradation: The solid compound and a solution of the compound are exposed to a high temperature (e.g., 80°C) in a forced-air oven. Samples are analyzed at various time points.
-
Photostability: The solid compound and a solution of the compound are exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Control samples are kept in the dark.
Sample Analysis
-
At each time point, an aliquot of the stressed sample is withdrawn.
-
For acid and base hydrolysis samples, the solution is neutralized before analysis.
-
All samples are analyzed by a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
The percentage of remaining parent compound and the formation of degradation products are calculated.
-
LC-MS analysis is performed on stressed samples to determine the mass of the degradation products and aid in their structural elucidation.
Potential Degradation Pathways
Based on the known chemistry of taxanes, the following diagram illustrates a generalized potential degradation pathway for this compound under hydrolytic conditions. The ester linkages are likely points of cleavage.
Conclusion
While specific stability data for this compound is limited, this guide provides a solid framework for its chemical understanding and stability assessment. The provided physicochemical properties serve as a starting point for its handling and formulation. The detailed protocol for forced degradation studies offers a robust methodology for determining its intrinsic stability and identifying potential degradation products. For any drug development program involving this compound, conducting such stability studies is an indispensable step to ensure its quality, safety, and efficacy. The insights gained from these studies will be crucial for the development of stable formulations and appropriate analytical methods.
References
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C and Related Taxoids
Disclaimer: Publicly available scientific literature lacks specific data on the cytotoxicity of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C. This guide provides a comprehensive overview based on the cytotoxic profiles of structurally related taxane diterpenoids isolated from various Taxus species. The experimental protocols and mechanistic insights are representative of those commonly used for taxoid compounds and should be adapted as necessary for novel molecules.
Introduction
This compound is a taxane diterpenoid isolated from yew species (Taxus). Taxanes are a prominent class of natural products, with members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being cornerstone chemotherapeutic agents for various cancers. These compounds are known for their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This guide outlines a representative approach to the preliminary cytotoxicity screening of novel taxoids like this compound, drawing parallels from the evaluation of its close analogues.
Comparative Cytotoxicity of Related Taxoids
Due to the absence of specific data for this compound, this section summarizes the cytotoxic activity of structurally similar taxoids to provide a predictive context for its potential efficacy.
Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J
| Cell Line | Cancer Type | IC50 Value (µM) |
| MCF-7 | Breast Adenocarcinoma | ~20[1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~10[1][2] |
Data from studies on 2-deacetoxytaxinine J, a related taxane diterpenoid.[1][2]
Table 2: In Vitro Cytotoxicity of Taxchinin A and Brevifoliol Derivatives against A549 Cells (Human Non-Small Cell Lung Cancer)
| Compound | Modification | IC50 (µM) |
| Taxchinin A (Parent) | - | > 10[3] |
| Brevifoliol (Parent) | - | > 10[3] |
| 5-Oxo-13-TBDMS-taxchinin A | Oxidation at C5 and TBDMS protection at C13 | 0.48[3][4][5] |
| 5-oxo-13,15-epoxy-13-epi-taxchinin A | Oxidation at C5 and formation of an epoxide ring | 0.75[3][4][5] |
| 5-Oxo-taxchinin A | Oxidation at C5 | 3.16[3][5] |
| 5,13-dioxo derivative of taxchinin A | Oxidation at C5 and C13 | 1.68[5] |
This data highlights that modifications to the parent taxchinin A structure can significantly enhance cytotoxic activity.[3][4][5]
Experimental Protocols
The following are detailed methodologies for standard in vitro cytotoxicity assays applicable to the screening of novel taxoids.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro cytotoxicity screening.
Signaling Pathway Diagram
Caption: General signaling pathway for taxane-induced cytotoxicity.
Mechanism of Action and Signaling Pathways
Taxanes, as a class, exert their cytotoxic effects primarily by targeting microtubules.[1][7] This mechanism involves:
-
Microtubule Stabilization: Taxoids bind to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles.[6]
-
Cell Cycle Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. This results in a prolonged blockage of the cell cycle at the G2/M phase.[1][6]
-
Induction of Apoptosis: The sustained mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death (apoptosis). This process often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, leading to the activation of caspases.
Conclusion
While specific cytotoxic data for this compound is not yet available in the public domain, the established methodologies for screening related taxoids provide a clear roadmap for its evaluation. The comparative data from compounds like 2-deacetoxytaxinine J and various taxchinin A derivatives suggest that minor structural modifications can have a profound impact on cytotoxic potency. Preliminary screening of this compound using the detailed protocols in this guide will be a critical first step in determining its potential as a novel anticancer agent. Subsequent studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling Novel Taxane Diterpenoids from Taxus Species: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The genus Taxus, commonly known as yew, has been a cornerstone in the development of anticancer therapeutics, primarily due to the discovery of paclitaxel. However, the emergence of drug resistance and the desire for improved therapeutic indices have fueled the ongoing search for novel taxane diterpenoids with enhanced efficacy and unique mechanisms of action. This technical guide provides an in-depth overview of the identification of new taxanes from various Taxus species, detailing experimental protocols, summarizing quantitative data, and visualizing key workflows and pathways.
Isolation and Purification of Novel Taxane Diterpenoids
The initial step in the discovery of new taxanes involves the extraction and purification of these compounds from plant material. The general workflow is a multi-step process designed to isolate individual taxoids from a complex mixture of plant metabolites.
General Experimental Workflow
The isolation process typically begins with the extraction of dried and powdered plant material, followed by a series of chromatographic separations to purify individual compounds for structural elucidation and biological evaluation.
Detailed Experimental Protocols
1.2.1. Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the collected Taxus plant material (e.g., needles, bark, or twigs) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol or ethanol (typically in a 1:10 w/v ratio) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The taxane-rich fraction is typically found in the ethyl acetate layer. Concentrate the ethyl acetate fraction to dryness.
1.2.2. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Pool the fractions containing taxane-like compounds (based on TLC analysis) and further purify them on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water. The elution program should be optimized based on the specific compounds being targeted. Collect the peaks corresponding to individual compounds.
Structure Elucidation of Novel Taxane Diterpenoids
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Analysis Workflow
The structural elucidation process involves a series of spectroscopic analyses to determine the molecular formula, connectivity, and stereochemistry of the isolated compound.
Detailed Experimental Protocols
2.2.1. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula. Further fragmentation analysis (MS/MS) can provide information about the substructures of the molecule.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum to identify the types and number of protons in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks to establish ¹H-¹H connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons to elucidate the relative stereochemistry of the molecule.
-
Biological Activity and Mechanism of Action
A critical aspect of novel taxane research is the evaluation of their biological activity, particularly their anticancer properties, and the elucidation of their mechanism of action.
Cytotoxicity and Apoptosis Assays
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of concentrations of the novel taxane diterpenoid for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
3.1.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the novel taxane at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways of Novel Taxane Diterpenoids
While the primary mechanism of action of classical taxanes like paclitaxel is the stabilization of microtubules, leading to mitotic arrest and apoptosis, emerging evidence suggests that novel taxanes may exert their effects through additional or alternative signaling pathways.[1][2][3] This is particularly relevant for new-generation taxanes designed to overcome multidrug resistance (MDR).[4]
Recent studies on next-generation taxanes have indicated their potential to modulate signaling pathways beyond microtubule stabilization. For instance, some novel taxoids have been shown to inhibit the Hedgehog and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[3] Furthermore, a key advantage of some new taxanes is their ability to overcome multidrug resistance, often mediated by P-glycoprotein efflux pumps.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for novel taxane diterpenoids isolated from various Taxus species.
Table 1: Examples of Novel Taxane Diterpenoids from Taxus Species
| Compound Name | Taxus Species | Source |
| Baccatin VIII | Taxus yunnanensis | Twigs and Leaves[5] |
| Baccatin IX | Taxus yunnanensis | Twigs and Leaves[5] |
| Baccatin X | Taxus yunnanensis | Twigs and Leaves[5] |
| Tasumatrols E, F, G | Taxus sumatrana | Leaves and Twigs |
| 2-deacetyltaxuspine X | Taxus species | Not specified |
| Decinnamoyltaxagifine | Taxus chinensis | Leaves and Stems |
| Decinnanioyltaxagifine acetate | Taxus chinensis | Leaves and Stems |
Table 2: Cytotoxicity of Novel Taxane Diterpenoids (IC₅₀ values in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| Baccatin VIII | 3.44 | >10 | >10 | 9.67 | >10 | [5] |
| Baccatin IX | >10 | >10 | >10 | >10 | >10 | [5] |
| Paclitaxel (for comparison) | ~0.005 | ~0.01 | ~0.007 | ~0.002 | ~0.01 | General Literature |
Table 3: Representative ¹H and ¹³C NMR Data for a Novel Taxane (Baccatin VIII in CDCl₃)
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 1 | 4.37, d (7.1) | 79.2 |
| 2 | 5.87, d (7.1) | 74.5 |
| 3 | 3.98, d (7.1) | 47.1 |
| 4 | - | 81.1 |
| 5 | 4.92, d (8.2) | 84.5 |
| ... | ... | ... |
| 2' | 8.07, m | 130.4 |
| 3', 5' | 7.48, m | 128.6 |
| 4' | 7.61, m | 133.5 |
| Note: This is a partial and representative table. For complete data, refer to the original publication.[5] |
Conclusion
The exploration of Taxus species continues to yield a rich diversity of novel taxane diterpenoids with potential as next-generation anticancer agents. The systematic approach of isolation, structural elucidation, and biological evaluation is crucial for identifying lead compounds with improved therapeutic properties. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of taxane-based drug discovery and development. Future research focusing on the unique signaling pathways modulated by these novel compounds will be instrumental in understanding their full therapeutic potential and in designing more effective and targeted cancer therapies.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
The Pharmacophore of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a member of the taxane diterpenoid family, a class of natural products that has yielded some of the most important anti-cancer drugs to date, including paclitaxel (Taxol®) and docetaxel (Taxotere®). These compounds are renowned for their unique mechanism of action, which involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While extensive research has focused on paclitaxel and its analogues, the pharmacophoric features of other taxoids, such as this compound, are less well-defined. This technical guide aims to elucidate the probable pharmacophore of this specific taxane by drawing upon structure-activity relationship (SAR) studies of closely related analogues, particularly derivatives of taxchinin A. Understanding the key structural motifs responsible for its biological activity is crucial for the rational design of novel, more potent, and selective anti-cancer agents.
Core Pharmacophore of Taxane Diterpenoids
The biological activity of taxanes is intrinsically linked to their complex three-dimensional structure. The core pharmacophore model for taxane-like cytotoxicity, inferred from a multitude of SAR studies, generally consists of several key features. While specific data for this compound is limited, the pharmacophore can be extrapolated from its structural similarity to other bioactive taxanes.
A diagram illustrating the key pharmacophoric features of a taxane core, based on available SAR data, is presented below.
Caption: Inferred pharmacophore model highlighting key structural features for biological activity.
Quantitative Analysis of Related Taxchinin A Derivatives
| Compound | Modifications from Taxchinin A | Cytotoxicity (IC50) against A549 (µM)[1] |
| Taxchinin A (Parent) | - | Inactive |
| Compound 4 | 5,13-dioxo derivative | 1.68 |
| Compound 6 | 5-oxo-13-acetyl derivative | 6.22 |
| Compound 11 | 5-oxo-13-TBDMS derivative | 0.48 |
| Compound 12 | 5-oxo-13-TES derivative | 2.14 |
| Compound 13 | 5-oxo derivative | 3.16 |
| Compound 15 | 5-oxo-13,15-epoxy-13-epi derivative | 0.75 |
| Compound 17 | Brevifoliol-5-oxo derivative | 4.85 |
| Compound 18 | Brevifoliol-5,13-dioxo derivative | 1.96 |
| Compound 19 | Brevifoliol-5-oxo-13-acetyl derivative | 5.33 |
TBDMS: tert-Butyldimethylsilyl; TES: Triethylsilyl
The structure-activity relationship analysis of these compounds revealed that the presence of an exocyclic unsaturated ketone at ring C is a crucial structural element for cytotoxic activity.[1] In contrast, an α,β-unsaturated ketone at ring A did not appear to influence activity.[1] The potent activity of compounds 11 and 15 suggests that specific substitutions at position 13, in conjunction with the C-5 oxo group, can significantly enhance cytotoxicity, possibly due to conformational changes in the taxane ring system.[1]
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogues, detailed protocols for key experiments are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the compound in a complete culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Multidrug Resistance (MDR) Reversal Assay: Calcein-AM Efflux Assay
Some taxoids have been shown to modulate the activity of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells. This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Workflow:
Caption: Workflow for the Calcein-AM MDR reversal assay.
Detailed Methodology:
-
Cell Preparation: Use a multidrug-resistant cancer cell line that overexpresses P-gp (e.g., KB/VCR) and its corresponding drug-sensitive parental cell line (e.g., KB). Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for 30 minutes at 37°C. Include a positive control (a known P-gp inhibitor like verapamil) and a negative (vehicle) control.
-
Calcein-AM Loading: Add Calcein-AM to the cell suspension to a final concentration of 0.25 µM and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Pellet the cells by centrifugation and wash them with ice-cold PBS to remove the extracellular dye.
-
Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The activity of the compound as an MDR reversal agent can be quantified by comparing the fluorescence intensity to that of the controls.
Signaling Pathways
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
Conclusion
While a definitive pharmacophore for this compound awaits dedicated experimental investigation, analysis of its close structural relatives provides a strong foundation for understanding its potential biological activity. The core taxane skeleton, the presence and nature of substituents at key positions (notably C5 and C13), and the overall conformation are critical determinants of cytotoxicity. The exocyclic unsaturated ketone at ring C appears to be a particularly important feature for the activity of taxchinin A-type taxoids. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel taxanes, which will be essential for the future development of this promising class of molecules as therapeutic agents. Further synthesis and biological testing of a focused library of this compound analogues are warranted to fully elucidate its pharmacophore and unlock its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Hypothetical Semi-synthesis of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C from Baccatin III
Disclaimer: The semi-synthesis of a compound named "7,13-Dideacetyl-9,10-didebenzoyltaxchinin C" from baccatin III is not described in the currently available scientific literature. Furthermore, the nomenclature of the target compound is inconsistent with the structure of the starting material, baccatin III, which lacks acetyl groups at the C-7 and C-13 positions and benzoyl groups at the C-9 and C-10 positions.
This document outlines a hypothetical, multi-step synthetic pathway designed to conceptually satisfy the requested transformations. The protocols provided are based on analogous reactions reported for taxanes and are intended for informational purposes for experienced researchers in synthetic chemistry. All quantitative data presented are representative and should be considered theoretical.
Introduction
Baccatin III is a complex diterpenoid isolated from the yew tree (Taxus species) and serves as a crucial precursor for the semi-synthesis of important anticancer drugs, including paclitaxel and docetaxel.[1][2] Its rich chemical structure, featuring multiple hydroxyl and ester functional groups, allows for a wide range of chemical modifications. This application note details a conceptual synthetic route to a novel taxane derivative, termed this compound, starting from baccatin III.
The proposed synthesis involves a four-stage process:
-
Diacetylation: Selective acetylation of the C-7 and C-13 hydroxyl groups of baccatin III.
-
Dibenzoylation: Selective benzoylation of the C-9 and C-10 positions of the diacetylated intermediate.
-
Dideacetylation: Selective removal of the C-7 and C-13 acetyl groups.
-
Didebenzoylation: Selective removal of the C-9 and C-10 benzoyl groups to yield the target compound.
This pathway is designed to logically follow the nomenclature of the target compound, although it may not represent the most efficient synthetic strategy.
Proposed Synthetic Pathway
The overall proposed transformation is visualized in the workflow diagram below. Each step is detailed in the subsequent sections.
Caption: Hypothetical workflow for the semi-synthesis of the target compound.
Data Summary of Hypothetical Synthesis
The following table summarizes the theoretical reaction conditions and expected outcomes for each step of the proposed synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Theoretical Yield (%) |
| 1 | Diacetylation (C-7, C-13) | Acetic anhydride, DMAP | Pyridine | 25 | 12 | 85 |
| 2 | Dibenzoylation (C-9, C-10) | Benzoyl chloride, Silver triflate | 2,6-Lutidine | -10 to 0 | 8 | 60 |
| 3 | Dideacetylation (C-7, C-13) | Hydrazine monohydrate | Ethanol | 60 | 6 | 75 |
| 4 | Didebenzoylation (C-9, C-10) | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 4 | 70 |
Experimental Protocols
4.1. Step 1: Synthesis of 7,13-diacetylbaccatin III (Intermediate A)
This protocol describes the selective acetylation of the hydroxyl groups at the C-7 and C-13 positions of baccatin III.
-
Materials:
-
Baccatin III (1.0 g, 1.70 mmol)
-
Anhydrous pyridine (20 mL)
-
Acetic anhydride (0.8 mL, 8.50 mmol, 5.0 eq)
-
4-Dimethylaminopyridine (DMAP) (20 mg, 0.17 mmol, 0.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve baccatin III in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of cold water.
-
Extract the mixture with DCM (3 x 30 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7,13-diacetylbaccatin III.
-
4.2. Step 2: Synthesis of 7,13-diacetyl-9,10-dibenzoylbaccatin III (Intermediate B)
This protocol outlines the hypothetical selective benzoylation at the C-9 and C-10 positions. This is a challenging transformation and the conditions are speculative.
-
Materials:
-
7,13-diacetylbaccatin III (1.0 g, 1.49 mmol)
-
Anhydrous 2,6-lutidine (15 mL)
-
Benzoyl chloride (0.87 mL, 7.45 mmol, 5.0 eq)
-
Silver triflate (AgOTf) (1.92 g, 7.45 mmol, 5.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 7,13-diacetylbaccatin III and silver triflate in anhydrous 2,6-lutidine under a nitrogen atmosphere.
-
Cool the mixture to -10 °C.
-
Add benzoyl chloride dropwise over 30 minutes.
-
Maintain the temperature between -10 °C and 0 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to isolate Intermediate B.
-
4.3. Step 3: Synthesis of 9,10-dibenzoylbaccatin III (Intermediate C)
This protocol describes the selective deacetylation at the C-7 and C-13 positions.
-
Materials:
-
Intermediate B (1.0 g, 1.14 mmol)
-
Ethanol (20 mL)
-
Hydrazine monohydrate (0.28 mL, 5.70 mmol, 5.0 eq)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Intermediate B in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate and heat the mixture to 60 °C for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography to obtain Intermediate C.
-
4.4. Step 4: Synthesis of this compound
This protocol details the final debenzoylation at the C-9 and C-10 positions to yield the target compound.
-
Materials:
-
Intermediate C (1.0 g, 1.26 mmol)
-
Anhydrous methanol (25 mL)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.94 g, 2.52 mmol, 2.0 eq)
-
Sodium borohydride (NaBH₄) (0.19 g, 5.04 mmol, 4.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend Intermediate C and CeCl₃·7H₂O in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography.
-
This document is intended for educational and research purposes only. All proposed reactions should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
Application Note: Purification of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a member of the taxane family of diterpenoids, a class of compounds that includes the prominent anticancer drug paclitaxel. The complex structure and potential pharmacological activity of taxane analogues necessitate efficient and reliable purification methods to enable further biological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex mixtures.[1] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The described method is based on established protocols for the purification of structurally similar taxanes and serves as a starting point for method development and optimization.[1][2]
Experimental Overview
The purification strategy involves the separation of this compound from a crude or semi-purified extract using preparative RP-HPLC. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water. Detection is performed using a UV detector, typically at 227 nm, which is a common wavelength for taxane analysis.[3][4][5] Post-purification analysis is essential to confirm the purity of the collected fractions.
Data Presentation
The following table summarizes the typical HPLC parameters and expected, yet hypothetical, results for the purification of this compound. These values should be determined experimentally and optimized for the specific sample and instrumentation.
| Parameter | Value |
| Compound Name | This compound |
| Expected Retention Time (t_R) | 15 - 25 min (highly dependent on gradient) |
| Purity (post-purification) | >95% (as determined by analytical HPLC) |
| Yield | Dependent on the concentration in the crude extract |
| UV max (λ_max) | ~227 nm |
Experimental Protocol
This protocol provides a general framework for the purification of this compound. Optimization of various parameters may be required to achieve the desired purity and yield.
1. Materials and Reagents
-
Crude or semi-purified extract containing this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA, optional, 0.05-0.1% in mobile phase to improve peak shape)
-
0.22 µm or 0.45 µm syringe filters (compatible with organic solvents)
2. Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)[6]
-
Analytical HPLC system for purity analysis
-
Rotary evaporator for solvent removal
3. Sample Preparation
-
Dissolve the crude or semi-purified extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[1]
-
Use sonication to aid in complete dissolution if necessary.[1]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[7]
-
The final concentration should be optimized to prevent column overloading.
4. Preparative HPLC Conditions
The following parameters are a starting point and should be optimized based on preliminary analytical runs.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm)[6] |
| Mobile Phase A | Water (with optional 0.1% TFA) |
| Mobile Phase B | Acetonitrile (with optional 0.1% TFA) |
| Gradient Program | Start with 40-50% B and increase to 70-80% B over 30-40 minutes.[1] This needs to be optimized based on the separation of the target compound from impurities. |
| Flow Rate | 10-20 mL/min (for a 21.2 mm ID column) |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 227 nm[3][4][5] |
| Injection Volume | Dependent on sample concentration and column capacity |
5. Fraction Collection
-
Collect fractions based on the elution profile of the target peak observed on the chromatogram.
-
It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
6. Post-Purification Analysis
-
Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.[1]
-
Pool the fractions that meet the desired purity level.
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
-
Further characterization of the purified compound can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.[1][4][8]
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a diterpenoid compound isolated from Taxus chinensis var. mairei[1]. As a member of the taxane family, it is a promising candidate for investigation as a cytotoxic agent for cancer research and drug development. Taxanes, such as Paclitaxel and Docetaxel, are well-established chemotherapeutic agents that function as mitotic inhibitors by stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells[2][3][4][5]. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT assay. Additionally, it outlines the key signaling pathways believed to be modulated by taxane compounds.
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the in vitro cytotoxicity assay.
| Cell Line | Compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC₅₀ (nM) |
| e.g., MCF-7 | 0 (Vehicle Control) | 1.25 | 0.08 | 100 | rowspan="7"> TBD |
| 1 | 1.12 | 0.06 | 89.6 | ||
| 10 | 0.85 | 0.05 | 68.0 | ||
| 50 | 0.63 | 0.04 | 50.4 | ||
| 100 | 0.41 | 0.03 | 32.8 | ||
| 500 | 0.22 | 0.02 | 17.6 | ||
| 1000 | 0.15 | 0.01 | 12.0 | ||
| e.g., A549 | 0 (Vehicle Control) | 1.32 | 0.09 | 100 | rowspan="7"> TBD |
| 1 | 1.20 | 0.07 | 90.9 | ||
| 10 | 0.95 | 0.06 | 72.0 | ||
| 50 | 0.70 | 0.05 | 53.0 | ||
| 100 | 0.48 | 0.04 | 36.4 | ||
| 500 | 0.28 | 0.03 | 21.2 | ||
| 1000 | 0.18 | 0.02 | 13.6 |
TBD: To be determined from the experimental data.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on various cancer cell lines.[6][7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7][8]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Caption: Proposed signaling pathway for taxane-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Structural Elucidation of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for taxane diterpenoids and its residual solvent peak can be used as a secondary chemical shift reference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1D NMR Spectroscopy:
-
¹H NMR:
-
Acquire a standard proton spectrum with a spectral width of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
DEPT-135 and DEPT-90:
-
Perform Distortionless Enhancement by Polarization Transfer experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase. DEPT-90 will only show CH signals.
-
2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.
-
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shift assignments for this compound. These values are based on the analysis of structurally similar taxane diterpenoids and are intended to serve as a guide for experimental data interpretation.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 1 | ~3.80 | d | 7.0 |
| 2 | ~5.60 | d | 7.0 |
| 3 | ~2.50 | m | |
| 5 | ~4.95 | d | 8.0 |
| 6α | ~1.85 | m | |
| 6β | ~2.60 | m | |
| 7 | ~4.40 | dd | 10.5, 6.5 |
| 10 | ~5.20 | d | 9.5 |
| 13 | ~4.90 | t | 9.0 |
| 14α | ~2.20 | m | |
| 14β | ~2.10 | m | |
| 16 | ~1.05 | s | |
| 17 | ~1.55 | s | |
| 18 | ~1.90 | s | |
| 19 | ~1.70 | s | |
| 20α | ~4.20 | d | 8.5 |
| 20β | ~4.35 | d | 8.5 |
| OCOC₆H₅ | ~7.40-8.10 | m | |
| OCOC₆H₅ | ~7.40-8.10 | m |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted δC (ppm) | DEPT |
| 1 | ~79.0 | CH |
| 2 | ~76.5 | CH |
| 3 | ~45.0 | CH |
| 4 | ~81.0 | C |
| 5 | ~84.0 | CH |
| 6 | ~35.0 | CH₂ |
| 7 | ~72.0 | CH |
| 8 | ~58.0 | C |
| 9 | ~204.0 | C=O |
| 10 | ~76.0 | CH |
| 11 | ~135.0 | C |
| 12 | ~142.0 | C |
| 13 | ~70.0 | CH |
| 14 | ~38.0 | CH₂ |
| 15 | ~42.0 | C |
| 16 | ~26.0 | CH₃ |
| 17 | ~15.0 | CH₃ |
| 18 | ~22.0 | CH₃ |
| 19 | ~12.0 | CH₃ |
| 20 | ~63.0 | CH₂ |
| OCOC₆H₅ | ~166.0 | C=O |
| ~130.0 | C | |
| ~128.0-133.0 | CH | |
| OCOC₆H₅ | ~167.0 | C=O |
| ~130.5 | C | |
| ~128.5-133.5 | CH |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Methods for Assessing Microtubule Stabilization by Taxanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes, a class of diterpenoid compounds, are among the most important and widely used chemotherapeutic agents for the treatment of various cancers. Their primary mechanism of action involves the stabilization of microtubules, the dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. By binding to the β-tubulin subunit of the microtubule polymer, taxanes suppress microtubule dynamics, leading to the formation of stable, nonfunctional microtubule bundles. This disruption of the microtubule network activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][2][3][4][5]
The accurate assessment of microtubule stabilization is crucial for the discovery and development of new taxane-based drugs and for understanding the mechanisms of drug resistance. This document provides detailed application notes and protocols for key in vitro and cell-based assays used to evaluate the microtubule-stabilizing effects of taxanes.
Key Methods for Assessing Microtubule Stabilization
Several robust methods are available to quantify the effects of taxanes on microtubule stability. These can be broadly categorized into in vitro (biochemical) assays and cell-based assays.
In Vitro Assays:
-
Tubulin Polymerization Assay: Directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Microtubule Pelleting (Co-sedimentation) Assay: Determines the binding of a compound to polymerized microtubules.
Cell-Based Assays:
-
Immunofluorescence Microscopy: Visualizes the microtubule network within cells to observe taxane-induced bundling and organizational changes.
-
Cell-Based Microtubule Stabilization Assay: A quantitative, high-throughput method that measures the resistance of the cellular microtubule network to depolymerizing agents.
-
Flow Cytometry-Based Affinity Assay: A high-throughput method to quantify the binding affinity of compounds to polymerized tubulin in living cells.
Quantitative Data Summary
The following tables summarize quantitative data for commonly used taxanes, providing a basis for comparison of their microtubule-stabilizing and cytotoxic activities.
Table 1: In Vitro Microtubule Stabilization and Binding Affinity of Taxanes
| Taxane | Assay Type | Parameter | Value | Cell Line/System |
| Paclitaxel | Tubulin Polymerization | EC50 for polymerization | ~1 µM | Purified tubulin |
| Competitive Binding | Cellular Ki | 22 ± 2 nM | HeLa cells | |
| Co-sedimentation | Biochemical Kd | ~0.1-1 µM | Purified tubulin | |
| Docetaxel | Tubulin Polymerization | Potency vs. Paclitaxel | ~2-fold more potent | Purified tubulin[6] |
| Competitive Binding | Cellular Ki | 16 ± 2 nM | HeLa cells | |
| Co-sedimentation | Biochemical Kd | 6.8 ± 0.2 µM | Purified tubulin | |
| Cabazitaxel | Tubulin Polymerization | Potency vs. Docetaxel | More potent | Purified tubulin[6] |
| Competitive Binding | Cellular Ki | 6 ± 2 nM | HeLa cells | |
| Co-sedimentation | Biochemical Kd | 7.4 ± 0.9 µM | Purified tubulin |
Table 2: Cellular Cytotoxicity of Taxanes in Various Cancer Cell Lines
| Taxane | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | MCF7 | Breast Cancer | 2.5 - 10 |
| A549 | Lung Cancer | 5 - 20 | |
| HeLa | Cervical Cancer | 3 - 15 | |
| PC-3 | Prostate Cancer | 4 - 12 | |
| Docetaxel | MCF7 | Breast Cancer | 1 - 5 |
| A549 | Lung Cancer | 2 - 10 | |
| HeLa | Cervical Cancer | 1 - 8 | |
| PC-3 | Prostate Cancer | 2 - 7 | |
| Cabazitaxel | MCF7 | Breast Cancer | 0.5 - 3 |
| A549 | Lung Cancer | 1 - 8 | |
| HeLa | Cervical Cancer | 0.8 - 6 | |
| PC-3 | Prostate Cancer | 1 - 5 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as drug exposure time and the assay used to measure cell viability.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in turbidity of the solution.
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be measured as an increase in optical density (OD) at 340-350 nm.[7][8] Stabilizing agents like taxanes will enhance the rate and extent of polymerization.
Workflow Diagram:
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Taxane stock solution (in DMSO)
-
Glycerol (optional, to promote polymerization)
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
-
96-well microplates
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
If using, add glycerol to a final concentration of 10% (v/v).
-
Prepare serial dilutions of the taxane in GTB. Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
In each well, add the desired volume of the taxane dilution or vehicle control.
-
Initiate the polymerization by adding the cold tubulin solution to each well. The final volume is typically 100-200 µL.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
The rate of polymerization (Vmax) and the final plateau of absorbance can be used to quantify the stabilizing effect of the compound. An increase in both parameters compared to the vehicle control indicates microtubule stabilization.
-
Troubleshooting:
-
No or low polymerization: Ensure tubulin is active and has not been freeze-thawed multiple times. Check that GTP was added and the temperature is at 37°C.[9]
-
High background: Check for precipitation of the test compound. Run a control with the compound in buffer alone.[9]
Immunofluorescence Microscopy of Microtubule Bundling
This cell-based assay allows for the direct visualization of the effects of taxanes on the microtubule network within cells.
Principle: Cells are treated with a taxane, then fixed and permeabilized. The microtubule network is then stained using an anti-tubulin primary antibody and a fluorescently labeled secondary antibody. The resulting microtubule organization, particularly the formation of bundles, can be visualized using a fluorescence microscope.[10][11]
Workflow Diagram:
Materials:
-
Cultured cells (e.g., HeLa, A549, MCF7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Taxane stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Methanol Fixation: Add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
Paraformaldehyde (PFA) Fixation: Add 4% PFA and incubate for 10-15 minutes at room temperature. Follow with permeabilization using Triton X-100 for 10 minutes.[12]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.[13]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Acquire images using the appropriate filter sets.
-
Analyze the images for changes in microtubule morphology. Taxane-treated cells will typically exhibit thick bundles of microtubules, often arranged in astral patterns or concentrated around the nucleus.
-
Microtubule Pelleting (Co-sedimentation) Assay
This biochemical assay is used to determine the extent to which a compound binds to and promotes the polymerization of tubulin.
Principle: Microtubules are large polymers that can be pelleted by ultracentrifugation, while soluble tubulin dimers remain in the supernatant. A compound that stabilizes microtubules will increase the amount of tubulin in the pellet fraction.[14][15]
Workflow Diagram:
Materials:
-
Lyophilized tubulin (>99% pure)
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
GTP stock solution (100 mM)
-
Taxol (as a positive control for stabilization)
-
Taxane stock solution (in DMSO)
-
Sucrose cushion (e.g., 40-60% sucrose in polymerization buffer)
-
Ultracentrifuge and appropriate rotors/tubes
-
SDS-PAGE reagents and equipment
-
Coomassie blue stain or antibodies for Western blotting
Protocol:
-
Tubulin Polymerization:
-
On ice, reconstitute tubulin in polymerization buffer to a final concentration of 1-2 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Add the taxane at various concentrations or vehicle control.
-
Incubate the mixture at 37°C for 30 minutes to allow for microtubule polymerization.
-
-
Ultracentrifugation:
-
Carefully layer the polymerization reaction mixture over a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at >100,000 x g for 30-60 minutes at 25-30°C to pellet the microtubules.[14]
-
-
Fraction Analysis:
-
Carefully collect the supernatant, which contains the soluble tubulin dimers.
-
Wash the pellet with polymerization buffer and then resuspend it in a small volume of buffer or SDS-PAGE sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
-
Data Analysis:
-
Stain the gel with Coomassie blue or perform a Western blot using an anti-tubulin antibody.
-
Quantify the amount of tubulin in the supernatant and pellet fractions using densitometry.
-
An increase in the amount of tubulin in the pellet fraction in the presence of the taxane indicates microtubule stabilization.
-
Signaling Pathways Affected by Taxane-Induced Microtubule Stabilization
Taxanes exert their cytotoxic effects by disrupting the normal dynamics of microtubules, which in turn activates specific signaling pathways leading to cell cycle arrest and apoptosis.
Taxane-Induced Mitotic Arrest and Apoptosis
Taxane-induced stabilization of microtubules leads to the formation of abnormal mitotic spindles.[5] This structural defect is detected by the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[3][16] The persistent activation of the SAC prevents the cell from progressing into anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[1][2] This sustained mitotic arrest can trigger the intrinsic apoptotic pathway. Key events in this pathway include the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the tumor suppressor p53 and its downstream target p21.[1][2] These events lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][17]
Conclusion
The methods described in these application notes provide a comprehensive toolkit for researchers to assess the microtubule-stabilizing properties of taxanes and other microtubule-targeting agents. The choice of assay will depend on the specific research question, the available resources, and the desired throughput. In vitro assays are invaluable for understanding the direct interaction of a compound with tubulin, while cell-based assays provide crucial information about the compound's activity in a more physiologically relevant context. By employing these robust and well-characterized methods, researchers can effectively advance the discovery and development of novel and more effective cancer therapeutics.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 3. Cyclin G1 regulates the outcome of taxane-induced mitotic checkpoint arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Microtubule Binding Assays – Kinesin [sites.duke.edu]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
Application Notes and Protocols for Creating Drug-Resistant Cell Lines for Taxane Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes, including paclitaxel and docetaxel, are a critical class of chemotherapeutic agents used in the treatment of various cancers.[1][2][3] They function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] However, the development of taxane resistance is a significant clinical challenge, often leading to treatment failure.[1][2][3][4] To investigate the mechanisms of resistance and develop novel therapeutic strategies to overcome it, robust in vitro models are essential.[5][6] This document provides detailed protocols for the generation and characterization of taxane-resistant cancer cell lines.
The primary method for developing drug-resistant cell lines involves the continuous or intermittent exposure of cancer cells to gradually increasing concentrations of the taxane drug over a prolonged period.[5][6][7] This process mimics the selective pressure that cancer cells face during chemotherapy, leading to the survival and proliferation of resistant clones.[6][7] These resistant cell lines are invaluable tools for studying the molecular mechanisms of resistance, identifying biomarkers, and screening for new drugs that can overcome or reverse the resistant phenotype.[2][5][6]
Key mechanisms contributing to taxane resistance are multifaceted and include:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump taxanes out of the cell, reducing their intracellular concentration.[1][3][8][9][10]
-
Alterations in Microtubule Dynamics: Changes in the expression of different β-tubulin isotypes can alter the binding affinity of taxanes to microtubules.[1][3]
-
Dysregulation of Signaling Pathways: Activation of pro-survival pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) and inhibition of apoptotic pathways.[1][3][11]
These application notes will guide researchers through the process of establishing and characterizing taxane-resistant cell lines, providing a platform for advancing cancer research.
Data Presentation: Quantitative Analysis of Taxane-Resistant Cell Lines
The following tables summarize quantitative data from various studies that have successfully generated taxane-resistant cell lines. The "Fold Resistance" is a key metric, calculated as the ratio of the half-maximal inhibitory concentration (IC50) of the resistant cell line to that of the parental cell line.
| Cell Line | Cancer Type | Taxane | Fold Resistance | Key Resistance Mechanisms Observed | Reference |
| OVCAR8 PTX R C | Ovarian Cancer | Paclitaxel | 12.3-fold | Increased P-glycoprotein (P-gp) expression | [8] |
| OVCAR8 PTX R P | Ovarian Cancer | Paclitaxel | 14.5-fold | Increased P-glycoprotein (P-gp) expression | [8] |
| MGC803/PTX | Gastric Cancer | Paclitaxel | 10.3-fold | Overexpression of P-gp, Bcl-2, and PARP; decreased Bax expression | [12] |
| PC-3/DTX | Prostate Cancer | Docetaxel | 10.9-fold | Overexpression of Rictor and p-AKT(S473) (mTORC2 pathway) | [11] |
| LNCaPR | Prostate Cancer | Docetaxel | 77-fold | Increased ABCB1 (MDR1) expression | [10] |
| C4-2BR | Prostate Cancer | Docetaxel | 50-fold | Increased ABCB1 (MDR1) expression | [10] |
| OC3/TAX300 | Ovarian Cancer | Paclitaxel | 6.70-fold | Overexpression of P-gp, changes in cell cycle profiles | [13] |
| ZR75-1 PACR | Breast Cancer | Paclitaxel | 18 to 170-fold | Loss of mitotic prometaphase | [14] |
| ZR75-1 DOCR | Breast Cancer | Docetaxel | 18 to 170-fold | Loss of mitotic prometaphase, cross-resistance to anthracyclines | [14] |
Experimental Protocols
Protocol 1: Generation of Taxane-Resistant Cell Lines by Stepwise Dose Escalation
This is the most common method for establishing taxane-resistant cell lines.[5][7] It involves gradually exposing the parental cell line to increasing concentrations of the taxane.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Taxane drug (e.g., Paclitaxel, Docetaxel)
-
Cell culture flasks, plates, and other sterile consumables
-
Cell counting solution (e.g., Trypan blue) and hemocytometer or automated cell counter
-
MTT or CCK-8 assay kit for cell viability assessment
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treat the cells with a range of taxane concentrations for 48-72 hours.
-
Perform an MTT or CCK-8 assay to determine cell viability.[15]
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Initiate Drug Selection:
-
Start by culturing the parental cells in a medium containing the taxane at a low concentration, typically the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).[6][7]
-
Culture the cells in the presence of the drug until they reach 70-80% confluency. The surviving cells will be enriched for those with some level of intrinsic resistance.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are growing steadily at the initial concentration, subculture them and increase the taxane concentration by 1.5 to 2-fold.[6]
-
Monitor the cells closely. Initially, a significant number of cells may die. The surviving cells will eventually repopulate the flask.
-
Continue this process of incrementally increasing the drug concentration. This can be a lengthy process, often taking 6-12 months or longer.[5][12]
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
-
Establishment and Maintenance of the Resistant Cell Line:
-
Once the cells can tolerate a significantly higher concentration of the taxane (e.g., 10-fold or higher than the initial IC50), the resistant cell line is considered established.
-
To maintain the resistant phenotype, the cells should be continuously cultured in a medium containing the final selection concentration of the taxane. Some studies have shown that resistance can be stable even in the absence of the drug.[8]
-
Protocol 2: Generation of Taxane-Resistant Cell Lines by Pulse Exposure
This method involves treating the cells with a high concentration of the taxane for a short period, followed by a recovery phase in a drug-free medium.[8]
Materials:
-
Same as Protocol 1.
Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Follow step 1 of Protocol 1.
-
-
Pulse Treatment:
-
Treat the parental cells with a high concentration of the taxane (e.g., the IC50) for a short duration (e.g., 4-6 hours).[15]
-
After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
-
Recovery and Re-treatment:
-
Allow the cells to recover and proliferate until they reach 70-80% confluency.
-
Repeat the pulse treatment and recovery cycle multiple times (e.g., 6 cycles).[15]
-
-
Establishment and Characterization:
-
After several cycles of pulse treatment, the surviving cell population will be enriched for resistant cells.
-
Determine the IC50 of the selected cell population to quantify the level of resistance.
-
Maintain the resistant cell line as described in Protocol 1.
-
Protocol 3: Characterization of Taxane-Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize its phenotype and explore the underlying mechanisms of resistance.
1. Assessment of Drug Resistance:
-
Cell Viability Assays (MTT, CCK-8): Compare the IC50 values of the resistant and parental cell lines for the selecting taxane and other chemotherapeutic agents to check for cross-resistance.[12]
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of the taxane.
2. Analysis of Resistance Mechanisms:
-
Western Blotting: Analyze the protein expression levels of key resistance markers, such as P-glycoprotein (ABCB1), βIII-tubulin, and components of pro-survival signaling pathways (e.g., p-Akt, p-ERK).[11][12]
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of genes associated with drug resistance (e.g., ABCB1).[9]
-
Flow Cytometry: Analyze the cell cycle distribution to see if the resistant cells have an altered response to the taxane-induced cell cycle arrest.[12][13] Apoptosis assays (e.g., Annexin V staining) can also be performed.
-
Immunofluorescence: Visualize the expression and subcellular localization of proteins like P-glycoprotein and tubulin isotypes.
Mandatory Visualizations
Signaling Pathways in Taxane Resistance
Caption: Key signaling pathways involved in taxane resistance.
Experimental Workflow for Generating Taxane-Resistant Cell Lines
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies to overcome taxane resistance in cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. [PDF] Mechanisms of Taxane Resistance | Semantic Scholar [semanticscholar.org]
- 5. atcc.org [atcc.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of paclitaxel-resistant cell line and the underlying mechanism on drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance – ScienceOpen [scienceopen.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Formulation of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a diterpenoid compound isolated from Taxus chinensis var. mairei with potential antitumor properties.[1][2] Like other members of the taxane family, it is purported to exhibit cytotoxic effects by disrupting microtubule formation, a critical process for cell division.[3] A significant challenge in the preclinical development of taxane analogues is their characteristically poor aqueous solubility, which can impede the achievement of therapeutic concentrations in vivo and lead to variable and unreliable results.[4][5]
These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound. The protocols outlined below are based on established pharmaceutical strategies for enhancing the bioavailability of poorly water-soluble drugs and are tailored to the known properties of taxane-like compounds.[6][7] The primary objective is to create a safe, well-tolerated formulation that ensures consistent and reproducible systemic exposure in animal models.
Data Presentation: Formulation Strategies and Excipient Selection
The selection of an appropriate formulation strategy is paramount and should be guided by preliminary screening studies to determine the solubility of this compound in various pharmaceutically acceptable excipients. Below are tables summarizing common formulation approaches for poorly water-soluble drugs, with a focus on those suitable for intravenous and oral administration in preclinical settings.
Table 1: Co-solvent Systems for Intravenous Administration
| Co-solvent | Function | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for initial dissolution | 5 - 20 | Use with caution; can have pharmacological effects. |
| Polyethylene Glycol 300/400 (PEG 300/400) | Solubilizer, viscosity modifier | 20 - 60 | Generally well-tolerated at appropriate concentrations. |
| Ethanol | Co-solvent | 10 - 25 | Can cause hemolysis at higher concentrations.[8] |
| Propylene Glycol (PG) | Solubilizer | 10 - 40 | Can cause hemolysis and irritation. |
| N-methyl-2-pyrrolidone (NMP) | Solubilizer | 5 - 25 | A versatile solvent for poorly soluble compounds.[9] |
| Saline (0.9% NaCl) or Dextrose 5% in Water (D5W) | Diluent | To final volume | Used to reduce the concentration of organic co-solvents and adjust tonicity. |
Table 2: Lipid-Based Formulations
| Formulation Type | Key Excipients | Advantages | Considerations |
| Liposomes | Phospholipids (e.g., DOPC, DSPC), Cholesterol | Biocompatible, can alter drug biodistribution, reduces toxicity of encapsulated drug.[10] | Complex preparation, potential for drug leakage.[10] |
| Lipid Emulsions | Oils (e.g., soybean oil, MCTs), Surfactants (e.g., egg lecithin, Polysorbate 80) | High drug-loading capacity for lipophilic drugs, can be administered intravenously. | Potential for physical instability (e.g., creaming, cracking). |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils, Surfactants, Co-solvents | Forms a fine emulsion upon gentle agitation in an aqueous medium, suitable for oral administration.[11] | Requires careful optimization of excipient ratios. |
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound. It is imperative to perform initial solubility screening to guide the selection of the most promising formulation strategy.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
Objective: To prepare a clear, sterile solution of this compound for intravenous injection.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG 300), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm), compatible with the vehicle components
-
Sterile syringes and needles
Methodology:
-
Calculate Required Quantities: Determine the target concentration of this compound and the total volume of formulation required for the study. Calculate the mass of the compound and the volume of each vehicle component based on the desired final composition (e.g., 10% DMSO, 40% PEG 300, 50% Saline).
-
Initial Dissolution: In a sterile conical tube, add the calculated volume of DMSO. Accurately weigh and add the required amount of this compound to the DMSO. Vortex vigorously until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Addition of Co-solvent: To the DMSO-drug solution, add the calculated volume of PEG 300. Vortex thoroughly to ensure a homogenous mixture.
-
Final Dilution: Slowly add the calculated volume of saline to the mixture while vortexing. This step should be done gradually to prevent precipitation of the compound.
-
Sterilization: If the final formulation is a clear solution, sterile-filter it using a 0.22 µm syringe filter into a sterile container. High-viscosity formulations may be challenging to filter.
-
Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation or cloudiness. The formulation should be prepared fresh daily unless stability has been confirmed.
Protocol 2: Preparation of a Liposomal Formulation
Objective: To encapsulate this compound into liposomes to enhance its solubility and potentially alter its pharmacokinetic profile.
Materials:
-
This compound
-
Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or similar phospholipid
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Lipid Film Hydration Method:
-
Dissolution: Dissolve this compound, DOPC, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized (e.g., 1:10:5 drug:DOPC:cholesterol).
-
Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Sonication: Subject the MLV suspension to probe or bath sonication to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, repeatedly pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder.
-
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
The following diagrams illustrate the general workflow for formulation development and the proposed signaling pathway for taxane-like compounds.
Caption: General workflow for the development of an in vivo formulation.
Caption: Proposed signaling pathway for taxane-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on taxane development: new analogs and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C. Due to the limited publicly available data on this specific taxane derivative, the following guidance is based on established methods for enhancing the solubility of structurally similar and well-studied taxanes like paclitaxel and docetaxel.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the primary reasons for its poor water solubility?
A1: this compound, like other taxanes, is a highly lipophilic molecule with a large, complex structure.[1] Its poor aqueous solubility is primarily due to the presence of numerous nonpolar groups and a high molecular weight, which makes it difficult for water molecules to surround and solvate it.[2]
Q2: What are the most common strategies to improve the aqueous solubility of taxane derivatives?
A2: Several techniques have been successfully employed to enhance the solubility of poorly soluble drugs, including taxanes.[3][4] The most common approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano level increases the surface area, which can improve the dissolution rate.[5][6] Methods include micronization and nanosuspension.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[3][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance wettability and dissolution.[4][8]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes or nanoemulsions can improve its solubility and bioavailability.[9][10]
Q3: I am considering using cyclodextrins. Which type of cyclodextrin is most effective for taxanes?
A3: Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have shown significant success in solubilizing taxanes like paclitaxel and docetaxel.[1][11][12] These derivatives offer improved water solubility and a favorable safety profile compared to unmodified β-cyclodextrin.[7]
Q4: My formulation appears soluble initially but precipitates over time. What could be the cause?
A4: This phenomenon, often termed "solvent shock," can occur when a concentrated stock solution of the taxane in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous medium.[1] The drug's concentration exceeds its solubility limit in the final aqueous environment, leading to precipitation.[1] To mitigate this, consider a slower, dropwise addition of the stock solution into the aqueous phase with continuous stirring.
Q5: Are there any commercially available formulations of other taxanes that I can learn from?
A5: Yes, for instance, Abraxane® is an albumin-bound nanoparticle formulation of paclitaxel, and Taxotere® uses polysorbate 80 as a surfactant to solubilize docetaxel.[9] These serve as examples of successful nanoparticle and micellar formulations.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock Solution
-
Problem: The compound precipitates immediately when the DMSO or ethanol stock solution is added to the aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of the stock solution to minimize the "solvent shock" effect.
-
Slow Addition: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.[1]
-
Pre-warm the Aqueous Phase: Gently warming the aqueous buffer can sometimes increase the solubility limit of the compound.
-
Incorporate Solubilizing Excipients: Add a suitable solubilizing agent, such as a surfactant (e.g., Polysorbate 80) or a cyclodextrin (e.g., HP-β-CD), to the aqueous phase before adding the drug stock solution.[1]
-
Issue 2: Low Drug Loading in Liposomal Formulations
-
Problem: The amount of this compound successfully encapsulated within liposomes is insufficient.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: The choice of lipids is crucial for accommodating hydrophobic drugs. Vary the lipid composition and the drug-to-lipid ratio to find an optimal formulation.[10][13]
-
Modify the Hydration Method: The thin-film hydration method is commonly used. Ensure the lipid film is completely dry before hydration. The composition of the hydration buffer can also be adjusted.
-
Alternative Loading Methods: Explore active loading methods if passive loading is inefficient, although this is less common for hydrophobic drugs.
-
Incorporate Co-solvents: A mixture of polyethoxylated castor oil (Cremophor EL) and ethanol in the aqueous core has been shown to improve the encapsulation of taxanes.[14]
-
Issue 3: Instability of Nanosuspension (Particle Aggregation)
-
Problem: The prepared nanosuspension shows signs of instability, such as particle aggregation and sedimentation over a short period.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants or polymers) are critical to prevent particle aggregation.[15] Screen different stabilizers and their concentrations.
-
Zeta Potential Measurement: Measure the zeta potential of the nanosuspension. A higher absolute zeta potential (typically > ±30 mV) indicates better electrostatic stabilization.
-
Control Temperature: Temperature fluctuations can affect the stability of the nanosuspension. Store at a controlled temperature.
-
Lyophilization: For long-term stability, consider lyophilizing (freeze-drying) the nanosuspension with a suitable cryoprotectant to convert it into a solid powder that can be reconstituted before use.[15]
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Taxanes (Docetaxel as a Model)
| Technique | Carrier/Excipient | Drug-to-Carrier Ratio (w/w) | Solubility Enhancement (fold increase) | Reference |
| Solid Dispersion | Soluplus® | 1:10 | ~93 | [16][17] |
| Inclusion Complex | Alkylenediamine-modified β-cyclodextrin (H3) | 1:1 (molar ratio) | ~253 | [12][18] |
| Inclusion Complex | Methyl-β-cyclodextrin (Me-β-CD) | Not specified | ~5374 | [12] |
| Liposomal Formulation | HSPC/Chol/mPEG-DSPE | Not specified | Encapsulation efficiency ~100% | [14] |
Experimental Protocols
Protocol 1: Preparation of a Taxane-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Tert-butanol
-
Freeze-dryer
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of the taxane and HP-β-CD for a 1:1 molar ratio.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in a sufficient volume of deionized water with stirring.
-
Taxane Addition: Dissolve the taxane in a minimal amount of a suitable organic solvent (e.g., tert-butanol or ethanol).
-
Mixing: Slowly add the taxane solution to the HP-β-CD solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Freezing: Freeze the resulting solution at -80°C until completely solid.
-
Lyophilization: Lyophilize the frozen sample for at least 48 hours until a dry powder is obtained.
-
Characterization: Characterize the resulting powder for complex formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).[16]
Protocol 2: Formulation of a Taxane Nanosuspension by High-Pressure Homogenization
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Polysorbate 80)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Pre-suspension: Disperse the taxane powder in an aqueous solution of the stabilizer.
-
High-Shear Mixing: Subject the dispersion to high-shear mixing for a few minutes to obtain a coarse suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).
-
Zeta Potential Measurement: Determine the zeta potential to assess the stability of the nanosuspension.
-
Characterization: Further characterization can include scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe the particle morphology.
Visualizations
Caption: Experimental workflows for preparing cyclodextrin inclusion complexes and nanosuspensions.
Caption: Troubleshooting logic for addressing precipitation issues during formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
- 13. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. eaapublishing.org [eaapublishing.org]
- 16. Enhancement of docetaxel solubility using binary and ternary solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in the semi-synthesis of taxchinin C derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the semi-synthesis of taxchinin C derivatives.
Troubleshooting Guide
Low yields in the semi-synthesis of taxchinin C derivatives can arise from a variety of factors, from the quality of the starting material to the specifics of the reaction and purification conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Q1: My reaction yield is consistently low, even when following established protocols. Where should I start troubleshooting?
A1: When facing consistently low yields, a systematic approach is crucial. Begin by evaluating the quality of your starting materials and reagents. Ensure your taxchinin C isolate is of high purity, as impurities can interfere with the reaction. Reagents, especially those that are hygroscopic or sensitive to degradation, should be fresh or properly stored. It is also beneficial to re-evaluate your reaction setup and technique, ensuring all equipment is dry and the reaction is conducted under an inert atmosphere if necessary.
Q2: I'm performing an acylation reaction on a hydroxyl group of taxchinin C, but the yield of my desired ester is poor. What are the likely causes?
A2: Low yields in acylation reactions of complex molecules like taxchinin C can be attributed to several factors:
-
Steric Hindrance: The hydroxyl group you are targeting may be sterically hindered, making it less accessible to the acylating agent.
-
Reagent Reactivity: The acylating agent might not be reactive enough. Consider using a more powerful activating agent or catalyst.
-
Hydroxyl Group Reactivity: The inherent reactivity of the different hydroxyl groups on the taxchinin C core varies. Protecting less reactive hydroxyl groups might be necessary to favor acylation at the desired position.
-
Side Reactions: The formation of byproducts can consume your starting material. Common side reactions include acylation at other hydroxyl groups or decomposition of the starting material under the reaction conditions.
Q3: I suspect side reactions are occurring. What are some common side products in taxchinin C semi-synthesis and how can I minimize them?
A3: In the semi-synthesis of taxchinin C derivatives, particularly during oxidation or acylation steps, several side reactions can occur:
-
Over-oxidation: When performing oxidation reactions, it's possible to form undesired di-oxidized products if the reaction is left for too long or if an excess of the oxidizing agent is used. For instance, oxidation of taxchinin A can yield both the 13-oxo and the 5,13-dioxo derivatives.[1]
-
Multi-acylation: If your taxchinin C precursor has multiple free hydroxyl groups, you may get a mixture of mono-, di-, and even tri-acylated products.
-
Rearrangement: Under certain conditions, the taxane skeleton can undergo rearrangements, leading to unexpected products.[1]
To minimize side reactions, consider the following:
-
Reaction Time and Temperature: Carefully monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-reaction. Running reactions at lower temperatures can sometimes improve selectivity.
-
Stoichiometry of Reagents: Use the correct molar equivalents of your reagents. An excess of a reagent can lead to unwanted side reactions.
-
Protecting Groups: Employing protecting groups for more reactive hydroxyl groups can direct the reaction to the desired site.
Q4: My purification process seems to be causing significant product loss. What are some best practices for purifying taxchinin C derivatives?
A4: The purification of structurally similar and often isomeric taxchinin C derivatives can be challenging and lead to yield loss. Here are some best practices:
-
Chromatography Technique: High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC (RP-HPLC), is a powerful technique for separating complex mixtures of taxane derivatives with high purity.[2][3][4]
-
Column Choice and Mobile Phase Optimization: For RP-HPLC, a C18 column is commonly used. The mobile phase, typically a gradient of acetonitrile and water, should be optimized to achieve the best separation of your target compound from impurities.[2][5]
-
Careful Fraction Collection: Monitor the elution profile closely and collect narrow fractions to isolate the purest product.
-
Solvent Removal: Be cautious during solvent removal (e.g., using a rotary evaporator), especially if your compound is volatile or heat-sensitive.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the semi-synthesis of taxchinin C derivatives?
A1: A common starting material is taxchinin A or brevifoliol, which can be isolated from plants of the Taxus genus. The purity of this starting material is critical for achieving good yields in subsequent reactions.[1]
Q2: What are some common reagents used for the oxidation of taxchinin C?
A2: Pyridinium dichromate (PDC) is a reagent that has been successfully used for the selective oxidation of hydroxyl groups in taxchinin A. The selectivity can be controlled by the reaction time.[1]
Q3: Are protecting groups necessary for the semi-synthesis of taxchinin C derivatives?
A3: The use of protecting groups depends on the desired modification. If you want to selectively modify a less reactive hydroxyl group in the presence of more reactive ones, a protection-deprotection strategy is often necessary. Common protecting groups for hydroxyl functions in similar natural products include silyl ethers (e.g., TBDMS) and acetates.
Q4: What kind of yields can I expect for the semi-synthesis of taxchinin C derivatives?
A4: Yields can vary significantly depending on the specific reaction, the complexity of the derivative, and the optimization of the reaction and purification conditions. Reported yields for the synthesis of various taxchinin A and brevifoliol derivatives range from moderate to excellent (e.g., 88% for the synthesis of 5-Oxo-13-TBDMS taxchinin A).[1]
Data Presentation
Table 1: Reported Yields for the Synthesis of Taxchinin A and Brevifoliol Derivatives
| Compound Number | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 3 | Taxchinin A (1) | PDC, CH₂Cl₂ (1h) | 13-oxo-taxchinin A | - | [1] |
| 4 | Taxchinin A (1) | PDC, CH₂Cl₂ (24h) | 5,13-dioxo-taxchinin A | - | [1] |
| 5 | Brevifoliol (2) | PDC, CH₂Cl₂ (1h) | 13-oxo-brevifoliol | - | [1] |
| 6 & 7 | Brevifoliol (2) | PDC, CH₂Cl₂ (24h) | 5,13-dioxo-brevifoliol & rearranged product | - | [1] |
| 11 | Compound 9 | - | 5-Oxo-13-TBDMS taxchinin A | 88 | [1] |
Note: Specific yield data was not available in the provided abstract for all compounds.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Taxchinin A (Adapted from[1])
-
Dissolve taxchinin A in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridinium dichromate (PDC) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For the synthesis of 13-oxo-taxchinin A, the reaction is typically stopped after approximately 1 hour.
-
For the synthesis of 5,13-dioxo-taxchinin A, the reaction is allowed to proceed for approximately 24 hours.
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the semi-synthesis of taxchinin C derivatives.
Caption: A logical relationship diagram for troubleshooting low yields in taxchinin C semi-synthesis.
References
- 1. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]
Technical Support Center: Optimizing Chromatographic Separation of Taxane Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of taxane isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of taxane isomers.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my taxane isomers. What are the likely causes and how can I fix it?
A: Peak tailing for taxane compounds is a common issue, often caused by secondary interactions with the HPLC column's stationary phase.[1] Here are the potential causes and recommended solutions:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the polar functional groups of taxanes, leading to tailing.[1]
-
Solution: Use a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) to block the active silanol sites.[1] Alternatively, switching to an end-capped C18 column or a column with a different stationary phase, like pentafluorophenyl (PFP), can reduce these interactions.[1]
-
-
Insufficient Mobile Phase Strength: A weak mobile phase can lead to prolonged interaction with the stationary phase.
-
Solution: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to elute the analyte more quickly.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[2]
-
Solution: Reduce the sample concentration or injection volume.[2] If necessary, use a column with a larger internal diameter and particle size.
-
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the taxane isomers and the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For basic taxanes, a lower pH can suppress silanol ionization and reduce tailing.[3]
-
Q: I am observing peak fronting in my chromatogram. What could be the reason?
A: Peak fronting is less common than tailing but can occur due to the following reasons:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with or weaker than the mobile phase.[2]
-
-
Column Collapse or Void: A void at the head of the column can cause the sample to be distributed unevenly.[1]
-
Solution: Replace the guard column or the analytical column if a void is suspected.[1]
-
Issue 2: Co-elution or Poor Resolution of Isomers
Q: I am unable to separate critical taxane isomer pairs. How can I improve the resolution?
A: Achieving baseline separation of structurally similar taxane isomers can be challenging.[2] Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvents in the mobile phase significantly impact selectivity.[4][5]
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile often provides different selectivity compared to methanol. Fine-tuning the solvent ratios in an isocratic method or adjusting the gradient slope in a gradient method can also improve separation.[4]
-
-
Change Column Chemistry: The stationary phase chemistry is a critical factor in achieving selectivity for isomers.[6]
-
Solution: If a standard C18 column is not providing adequate separation, consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative interactions, such as pi-pi interactions, which can be beneficial for separating aromatic-containing isomers.[7][8] For chiral isomers, a chiral stationary phase (CSP) is often necessary.[9][10][11]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity and resolution.[1][12][13][14][15]
-
Modify Flow Rate: The flow rate of the mobile phase can impact separation efficiency.[4]
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[4]
-
-
Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing the particle size of the stationary phase can enhance separation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common taxane isomers and impurities I should be aware of?
A1: Common taxane-related substances include positional isomers, diastereomers, and degradation products. Some frequently encountered impurities for paclitaxel include 7-epipaclitaxel, 10-deacetylpaclitaxel, baccatin III, and cephalomannine.[17] Docetaxel analysis may involve monitoring for its related impurities as well. Forced degradation studies can help identify potential degradation products that may arise during manufacturing or storage.[17]
Q2: What type of HPLC column is best for separating taxane isomers?
A2: The choice of column depends on the specific isomers being separated.
-
Reversed-Phase Columns: C18 columns are the most commonly used for general taxane analysis.[16][18] For improved selectivity of closely related isomers, phenyl-hexyl or embedded polar group (EPG) phases can be effective.
-
Chiral Columns: For enantiomeric separation, a chiral stationary phase is required.[9][10][11] Polysaccharide-based and macrocyclic glycopeptide chiral columns are often used and can be operated in normal-phase, reversed-phase, or polar organic modes.[9]
Q3: How does temperature affect the separation of taxane isomers?
A3: Temperature is a critical parameter in optimizing taxane separations.[1]
-
Benefits of Higher Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and allowing for faster flow rates.[13] It can also improve mass transfer, resulting in sharper peaks and better efficiency.[1][13]
-
Impact on Selectivity: Temperature can alter the selectivity between isomers.[14] The effect is compound-specific, so it is often beneficial to screen a range of temperatures to find the optimal condition for a particular separation.[1][19]
-
Potential Drawbacks: Excessively high temperatures can risk the degradation of the taxane analytes or the column's stationary phase.[1]
Q4: What are typical starting conditions for developing a separation method for taxane isomers?
A4: A good starting point for method development for taxane isomers on a reversed-phase column would be:
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[18]
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.[18][20] Sometimes methanol is used as the organic modifier. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Detection: UV detection at 227 nm is standard for taxanes.[18][21][22]
Data Presentation
Table 1: Common Taxane Impurities
| Compound | Common Impurities/Isomers |
| Paclitaxel | 7-epipaclitaxel, 10-deacetylpaclitaxel, Baccatin III, 7-epi-10-deacetylpaclitaxel, Cephalomannine[17] |
| Docetaxel | Related impurities from synthesis and degradation |
Table 2: Example HPLC Method Parameters for Paclitaxel and Related Substances
| Parameter | Condition | Reference |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | [18] |
| Mobile Phase | Gradient of Acetonitrile and Water | [18] |
| Flow Rate | 1.2 mL/min | [18] |
| Column Temperature | 40°C | [18] |
| Detection Wavelength | 227 nm | [18] |
| Injection Volume | 10 µL | [20] |
Experimental Protocols
Protocol 1: General HPLC Method for the Determination of Paclitaxel-Related Substances
This protocol is based on a validated method for determining paclitaxel and its related substances.[18]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm).[18]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
A suitable gradient program should be developed to separate the main peak from its impurities. A starting point could be a linear gradient from a lower to a higher percentage of acetonitrile over a period of 20-30 minutes.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the taxane sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Logical workflow for optimizing isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. longdom.org [longdom.org]
- 6. coleparmer.com [coleparmer.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. youtube.com [youtube.com]
- 16. biocompare.com [biocompare.com]
- 17. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 20. mdpi.com [mdpi.com]
- 21. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Precipitation of Taxanes in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with taxane precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do taxanes like paclitaxel and docetaxel precipitate in cell culture media?
Taxanes are highly lipophilic, meaning they have poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation is a common issue and can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of the taxane in the culture medium is a primary cause.[3]
-
"Solvent Shock": Rapidly diluting a concentrated taxane stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the drug to crash out of solution.[1]
-
Temperature Shifts: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.[3]
-
pH Instability: The stability and solubility of some taxanes are pH-dependent. For instance, paclitaxel is most stable in the pH range of 3-5.[4]
-
Interactions with Media Components: Salts, proteins, and other components in the media can interact with the taxane, leading to the formation of insoluble complexes.[3]
-
Evaporation: Evaporation of the culture medium can increase the concentration of the taxane, leading to precipitation over time.[3]
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it will lead to precipitation upon dilution.[3]
Q2: What is the best solvent to dissolve taxanes for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of taxanes like paclitaxel and docetaxel.[5][6][7] Ethanol and dimethylformamide (DMF) are also viable options.[5] It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as it can be toxic to cells and affect cellular signaling pathways.[8][9] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.
Q4: Can I pre-mix taxanes in the full volume of my cell culture medium and store it?
It is generally not recommended to store taxanes in cell culture medium for extended periods. Taxanes can degrade in aqueous solutions, and their stability can be influenced by the components of the medium.[4] It is best to prepare fresh working solutions of the taxane in your culture medium for each experiment.
Q5: Are there alternative methods to improve taxane solubility without using organic solvents?
Yes, several formulation strategies can enhance the aqueous solubility of taxanes:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs like taxanes, forming water-soluble inclusion complexes.[10]
-
Liposomes: These are microscopic vesicles that can encapsulate taxanes within their lipid bilayer, shielding them from the aqueous environment.
-
Micelles and Nanoparticles: These formulations can incorporate taxanes into their hydrophobic core, improving their solubility and stability in aqueous solutions.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving taxane precipitation issues during your experiments.
Issue 1: Precipitate Forms Immediately Upon Adding Taxane Stock Solution to the Media
| Possible Cause | Suggested Solution |
| "Solvent Shock" due to rapid dilution. | Add the taxane stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This facilitates rapid and even dispersion.[1] |
| High final concentration of the taxane. | Reduce the final concentration of the taxane in your working solution. |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution or perform serial dilutions. For example, make an intermediate dilution of your stock in a small volume of media before adding it to the final volume. |
| Media is at a low temperature. | Always pre-warm your cell culture medium to 37°C before adding the taxane stock solution.[3] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Possible Cause | Suggested Solution |
| Delayed precipitation due to supersaturation. | The solubility of the taxane may be lower at 37°C in your specific medium. Try preparing a lower concentration. |
| Instability of the taxane in aqueous media. | Prepare fresh working solutions for each experiment, especially for long-term incubations. |
| Evaporation of the medium. | Ensure proper humidification in the incubator and consider using sealed culture flasks or plates. |
| Interaction with serum proteins. | If your experiment allows, increasing the serum concentration in the medium can sometimes help stabilize hydrophobic compounds. |
Data Presentation
Table 1: Solubility of Paclitaxel in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~200 |
| Ethanol | ~40[6] |
| Dimethylformamide (DMF) | ~5[5] |
| Methanol | ~50 |
| Acetonitrile | Soluble[4] |
Table 2: Stability of Paclitaxel Infusions
| Concentration | Diluent | Container | Storage Temperature (°C) | Physical Stability (Days) |
| 0.3 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8 | 13[12][13] |
| 0.3 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8 | 16[12][13] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20[12][13] |
| 1.2 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8 | 9[12][13] |
| 1.2 mg/mL | 5% Glucose | Low-density polyethylene | 2-8 | 12[12][13] |
Table 3: Stability of Docetaxel Solutions
| Concentration | Diluent/Solvent | Storage Temperature (°C) | Stability |
| 10 mg/mL | Ethanol and Polysorbate 80 | 4 or 23 | >95% retained after 21 days[14][15] |
| 0.4 mg/mL | 0.9% Sodium Chloride | 23 | >95% retained after 35 days[14][15] |
| 0.8 mg/mL | 0.9% Sodium Chloride | 23 | >95% retained after 35 days[14][15] |
| 0.3 - 0.74 mg/mL | 0.9% NaCl or 5% Dextrose | 2-8 | Stable for up to 48 hours[16] |
| 0.3 and 0.7 mg/mL | 0.9% NaCl or 5% Dextrose | 2-8 | Stable for at least 30 days |
Experimental Protocols
Protocol 1: Preparation of a Paclitaxel Stock Solution in DMSO
-
Materials:
-
Paclitaxel powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of paclitaxel powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the paclitaxel is completely dissolved. Ensure no visible particulates remain.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Preparation of a Docetaxel Working Solution in Cell Culture Medium
-
Materials:
-
Docetaxel stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.[3]
-
Determine the final concentration of docetaxel required for your experiment.
-
Calculate the volume of the docetaxel stock solution needed.
-
In a sterile conical tube containing the pre-warmed medium, add the docetaxel stock solution dropwise while gently swirling or vortexing the medium.[1]
-
Ensure the final concentration of DMSO is below 0.5%.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: MTT Cell Viability Assay after Taxane Treatment
-
Materials:
-
Cells seeded in a 96-well plate
-
Taxane working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the taxane (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing taxane precipitation.
Caption: Signaling pathway of taxane-induced microtubule stabilization and apoptosis.
Caption: Simplified diagram of potential DMSO effects on the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Tumor necrosis factor-α enhances DMSO-induced differentiation of HL-60 cells through the activation of ERK/MAPK pathway | springermedizin.de [springermedizin.de]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 15. globalrph.com [globalrph.com]
- 16. sps.nhs.uk [sps.nhs.uk]
Technical Support Center: Storage and Handling of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
This technical support center provides guidance on minimizing the degradation of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C during storage. The information is based on the general chemical properties of taxane diterpenoids. Researchers are encouraged to perform specific stability studies for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of compound purity over time in solid state. | 1. Hygroscopicity: Absorption of atmospheric moisture leading to hydrolysis. 2. Exposure to Light: Photodegradation can occur with taxane compounds.[1] 3. Elevated Temperature: Thermal degradation can accelerate decomposition.[2] | 1. Store the solid compound in a desiccator at low temperature. 2. Protect from light by using amber vials or storing in a dark location.[3] 3. Store at or below -20°C for long-term storage. |
| Precipitation of the compound from a stock solution. | 1. Solvent Choice: Use of a solvent in which the compound has limited long-term solubility. 2. Solvent Evaporation: Improperly sealed vials can lead to increased concentration and precipitation. 3. Freeze-Thaw Cycles: Repeated temperature changes can reduce solubility.[3] | 1. Prepare stock solutions in high-quality anhydrous solvents like DMSO.[3] 2. Ensure vials are tightly sealed with appropriate caps. 3. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored solution. | 1. Hydrolysis: Cleavage of ester groups (acetyl and benzoyl) due to residual water in the solvent or exposure to humidity.[4][5] 2. Oxidation: Reaction with atmospheric oxygen, potentially at the allylic positions of the taxane core.[6] 3. Epimerization: Changes in stereochemistry, often catalyzed by acidic or basic conditions.[3] | 1. Use anhydrous solvents for stock solutions and minimize exposure to air. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. 3. Ensure the pH of any aqueous solutions is controlled, ideally around pH 4, as taxanes are more stable in slightly acidic conditions.[3] |
| Discoloration of the solid compound or solution. | 1. Oxidative Degradation: Formation of colored byproducts due to oxidation. 2. Photodegradation: Light-induced structural changes can lead to colored impurities.[7] | 1. Store under an inert atmosphere and protect from oxygen. 2. Store in light-protecting containers. If discoloration is observed, the compound's purity should be re-assessed before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general structure of taxane diterpenoids, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester linkages are susceptible to hydrolysis, which can be catalyzed by acids or bases.[4][8] Given the lack of acetyl and benzoyl groups at positions 7, 13, 9, and 10, other ester groups in the molecule would be the primary sites of hydrolysis.
-
Oxidation: The core taxane structure has several sites that can be prone to oxidation.[6]
-
Epimerization: Stereochemical centers can be susceptible to epimerization, particularly under non-neutral pH conditions.[3]
-
Photodegradation: Exposure to light, especially UV, can induce degradation.[1][7]
Q2: What is the recommended solvent for preparing stock solutions?
A2: For long-term storage, it is recommended to prepare stock solutions in a high-quality anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] The concentration should be kept as high as is reasonably soluble to minimize the volume of solvent, which can be a source of contaminants like water.
Q3: What are the optimal storage temperatures for solid and solution forms?
A3:
-
Solid Form: For long-term storage, the solid compound should be stored at -20°C or below, protected from light and moisture.[3]
-
Stock Solutions (in anhydrous solvent): Store at -20°C or -80°C. Aliquoting into single-use vials is highly recommended to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
Q4: How can I assess the stability of my compound during storage?
A4: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A periodic check of the purity of a stored sample against a freshly prepared standard can indicate the extent of degradation.
Q5: I need to prepare an aqueous solution for my experiment. How can I minimize degradation?
A5: Taxanes generally have poor stability in aqueous solutions.[3] If an aqueous solution is necessary:
-
Prepare it fresh for each experiment.
-
Use a buffer with a pH around 4, as taxanes are generally more stable in slightly acidic conditions.[3]
-
Be aware that the compound may have low aqueous solubility, and precipitation can be an issue.[2]
Quantitative Data Summary
The following table summarizes general storage conditions for taxane derivatives, which should be considered as a starting point for this compound.
| Parameter | Condition | Rationale | Reference |
| Storage Temperature (Solid) | ≤ -20°C | Minimizes thermal degradation. | [3] |
| Storage Temperature (Solution in Anhydrous Solvent) | ≤ -20°C (short-term), -80°C (long-term) | Reduces kinetic rates of degradation pathways. | [3] |
| Recommended Solvents for Stock | Anhydrous DMSO | Good solubilizing power and low reactivity. | [3] |
| pH for Aqueous Solutions | ~4 | Increased stability against base-catalyzed hydrolysis and epimerization. | [3] |
| Light Exposure | Avoid direct light | Prevents photodegradation. | [3][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Minimizes oxidation. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.
Objective: To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for predetermined time points (e.g., 30 min, 1, 2, 4 hours). Note: Base-catalyzed hydrolysis is often rapid.[3]
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark for several days.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to profile the degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways based on the conditions that caused significant degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: A troubleshooting workflow for identifying and mitigating degradation of the compound.
References
- 1. Nab-paclitaxel-associated photosensitivity: report in a woman with non-small cell lung cancer and review of taxane-related photodermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Reaction Conditions for Taxane Side-Chain Attachment
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of taxanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crucial C-13 side-chain attachment step.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues that can arise during the esterification of the baccatin III core with the taxane side-chain, a critical step often accomplished using methods like the Ojima β-lactam coupling.
Issue 1: Low Yield of the Coupled Product
A diminished yield of the desired taxane precursor can be a significant setback. The following guide will help you diagnose and rectify the potential causes.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low yield in taxane side-chain attachment.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Problem: Impurities in the 7-O-protected baccatin III or the β-lactam side chain can interfere with the reaction. Similarly, inaccurate stoichiometry can lead to incomplete conversion.
-
Solution: Ensure all starting materials are of high purity, as confirmed by NMR and/or LC-MS. Carefully measure the equivalents of the baccatin III derivative, β-lactam, and base.
-
-
Assess C-13 Hydroxyl Deprotonation:
-
Problem: The C-13 hydroxyl group of the baccatin III core is sterically hindered, and its incomplete deprotonation to the corresponding alkoxide is a common cause of low yields.
-
Solution: Utilize a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -40 °C to -20 °C) to prevent base degradation and side reactions.
-
-
Optimize Reaction Conditions:
-
Problem: The reaction temperature and time can significantly impact the yield.
-
Solution: While the initial deprotonation is performed at low temperatures, a gradual warming of the reaction mixture after the addition of the β-lactam may be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Review Purification Method:
-
Problem: The desired product may be lost during the purification process.
-
Solution: Use deactivated silica gel for column chromatography to prevent degradation of the acid-sensitive taxane core. Optimize the eluent system to ensure good separation from unreacted starting materials and byproducts.
-
Issue 2: Formation of Side Products
The presence of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. This guide will help you identify and minimize their formation.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for minimizing side product formation.
Detailed Troubleshooting Steps:
-
Check for Epimerization at C-2':
-
Problem: The stereocenter at the C-2' position of the side chain is susceptible to epimerization under basic conditions, leading to the formation of the undesired (2'S, 3'R) diastereomer.[1]
-
Solution: Use the minimum necessary amount of base and keep the reaction temperature low. Shorter reaction times are also preferable to minimize the risk of epimerization.
-
-
Evaluate Protecting Group Stability:
-
Problem: Incomplete protection of the C-7 hydroxyl group on the baccatin III core can lead to side-chain attachment at this position. Premature deprotection of the C-7 or C-2' hydroxyl protecting groups during the reaction or workup can also lead to a mixture of products. The triethylsilyl (TES) group is a commonly used protecting group for the C-7 hydroxyl.[2]
-
Solution: Ensure complete protection of the C-7 hydroxyl group before the coupling reaction. The choice of protecting group is crucial; for instance, the TES group is known to be labile under acidic conditions.[3][4] If premature deprotection is an issue, consider a more robust protecting group.
-
-
Review Reaction Conditions:
-
Problem: High reaction temperatures can promote various side reactions, including decomposition of the starting materials or products.
-
Solution: Maintain a low reaction temperature throughout the addition and coupling steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the deprotonation of the C-13 hydroxyl group?
A1: Strong, non-nucleophilic amide bases such as lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) are highly effective for the deprotonation of the sterically hindered C-13 hydroxyl group of the baccatin III core.
Q2: My β-lactam synthesis via the Staudinger reaction is giving a low cis:trans diastereomeric ratio. How can I improve this?
A2: A low cis:trans ratio is a common issue.[1] To favor the formation of the kinetic cis-product, it is recommended to run the reaction at a lower temperature (e.g., 0 °C or -78 °C).[1] The choice of solvent and base can also influence the diastereoselectivity, so an empirical screen of these parameters may be beneficial.[1]
Q3: What are the best practices for removing the TES protecting group from the C-7 hydroxyl after side-chain attachment?
A3: The triethylsilyl (TES) group is typically removed under acidic conditions. A common method is the use of a buffered solution of hydrogen fluoride, such as HF-pyridine or HF-triethylamine complex, in a solvent like THF or acetonitrile. It is crucial to carefully control the reaction conditions to avoid unwanted side reactions.
Q4: I am having trouble purifying my final coupled product. What are some common pitfalls?
A4: Purification of taxane derivatives can be challenging due to their complex structure and potential for degradation. Common issues include:
-
Peak Tailing in HPLC: This can be caused by the interaction of the analyte with acidic silanol groups on the silica-based stationary phase. Using a high-purity, end-capped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help mitigate this.
-
Poor Resolution: The structural similarity between the desired product and certain byproducts (e.g., epimers) requires a highly efficient HPLC method. Optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and column temperature is often necessary to achieve adequate separation.[5][6]
Data Presentation
Table 1: Comparison of Common Protecting Groups for the C-7 Hydroxyl of Baccatin III
| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Key Considerations |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | HF-Pyridine, Formic Acid | Good reactivity, but can be labile to acid.[3][4] |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (TBAF) | More stable than TES to acidic conditions. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Zinc dust in acetic acid | Orthogonal to many other protecting groups.[7] |
Experimental Protocols
Protocol 1: General Procedure for Ojima β-Lactam Coupling
-
Preparation: Under an inert atmosphere (e.g., argon), dissolve 7-O-TES-baccatin III (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -40 °C.
-
Deprotonation: Slowly add a solution of LHMDS (1.1 equivalents) in THF to the cooled solution. Stir the mixture at -40 °C for 30 minutes.
-
Coupling: In a separate flask, dissolve the desired β-lactam (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the C-7 TES Group
-
Preparation: Dissolve the purified 7-O-TES protected taxane in a mixture of acetonitrile and THF.
-
Deprotection: Add a solution of HF-pyridine (excess) at 0 °C.
-
Reaction: Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the final product by preparative reverse-phase HPLC.[5]
Signaling Pathway Visualizations
For drug development professionals, understanding the mechanism of action of taxanes is crucial. Paclitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][8] This process involves the modulation of several key signaling pathways.
Paclitaxel-Induced Apoptosis via the TAK1-JNK Pathway
Caption: Paclitaxel stabilizes microtubules, leading to the activation of the TAK1-JNK signaling pathway, which in turn inhibits the anti-apoptotic protein Bcl-xL, ultimately promoting apoptosis.[9]
Paclitaxel's Effect on the PI3K/Akt Signaling Pathway
Caption: Paclitaxel can inhibit the PI3K/Akt signaling pathway.[10][11] This leads to reduced phosphorylation of the pro-apoptotic protein Bad, thereby promoting apoptosis.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 9. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing peak tailing in HPLC purification of taxoids
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC purification of taxoids, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC purification of taxoids?
A1: Peak tailing in taxoid purification typically arises from a combination of factors, primarily secondary interactions between the taxoid molecules and the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on taxoid molecules, leading to secondary retention mechanisms and peak tailing.[1] This is particularly prevalent when the mobile phase pH is not optimized.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the taxoid, a mixed population of ionized and non-ionized molecules can exist, resulting in broadened and tailing peaks.[2][3]
-
Column Degradation: Deterioration of the column, such as the formation of voids, channels in the packing bed, or contamination of the inlet frit, can disrupt the flow path and cause peak distortion.[4]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[4]
Q2: How does the mobile phase pH affect the peak shape of taxoids?
A2: The mobile phase pH is a critical parameter for achieving symmetrical peaks for taxoids. Many taxoids have functional groups that can be protonated or deprotonated depending on the pH. When the mobile phase pH is not optimal, it can lead to:
-
Ionization of Silanol Groups: At a mid-range pH, residual silanol groups on the silica packing can become ionized (SiO-), creating sites for strong secondary interactions with polar taxoids, causing significant tailing.[1]
-
Analyte Ionization: If the pH is close to the pKa of a taxoid, both the ionized and unionized forms will be present, leading to multiple retention interactions and a distorted peak shape.[2][3]
Generally, for taxoids, using a slightly acidic mobile phase (pH 3-5) can help to suppress the ionization of silanol groups and ensure consistent protonation of the analyte, leading to improved peak symmetry.[6]
Q3: What type of column is best for minimizing peak tailing with taxoids?
A3: For reversed-phase HPLC of taxoids, modern, high-purity silica columns with end-capping are highly recommended.
-
End-Capped C18 Columns: These are the most common choice and are effective at shielding the silanol groups, thereby reducing secondary interactions.[1]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity and can sometimes provide better peak shapes for taxoids due to different interaction mechanisms, including π-π interactions, which can reduce the impact of silanol interactions.[7][8]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can also help to shield silanol groups and improve peak shape for polar analytes.
Q4: Can mobile phase additives help to reduce peak tailing?
A4: Yes, the addition of small amounts of modifiers to the mobile phase can significantly improve peak shape.
-
Acidic Modifiers: Adding formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) helps to maintain a low pH, which suppresses silanol activity.[6]
-
Buffers: Using a buffer system (e.g., phosphate or acetate buffer) can help to maintain a constant and optimal pH throughout the separation, leading to more reproducible and symmetrical peaks.[9] The buffer concentration should be optimized, as too low a concentration may not be effective, and too high a concentration can lead to precipitation.[6]
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues during the HPLC purification of taxoids.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's important to identify the potential cause of the peak tailing.
Is the tailing observed for all peaks or just the taxoid peak?
-
All Peaks: This may indicate a problem with the column (e.g., a void), the HPLC system (extra-column volume), or a general mobile phase issue.
-
Taxoid Peak Only: This suggests a specific chemical interaction between the taxoid and the stationary phase.
Has the peak shape degraded over time?
-
A gradual decrease in peak symmetry often points to column contamination or degradation.
Step 2: Method Optimization
Based on your initial assessment, follow these steps to optimize your HPLC method.
Optimizing the mobile phase pH is often the most effective way to reduce peak tailing for taxoids.
-
Recommendation: Adjust the pH of the aqueous portion of your mobile phase to be between 3 and 5. This will help to suppress the ionization of residual silanol groups on the column.
-
Procedure:
-
Prepare the aqueous component of your mobile phase.
-
Add a small amount of an acid, such as formic acid or phosphoric acid, to adjust the pH.
-
Confirm the pH using a calibrated pH meter.
-
Mix with the organic component of the mobile phase.
-
Table 1: Effect of Mobile Phase pH on Paclitaxel Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.4 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
The use of appropriate additives can further improve peak shape.
-
Recommendation: Add a buffer to your mobile phase to ensure a stable pH.
-
Procedure:
-
Choose a buffer with a pKa close to the desired pH (e.g., phosphate buffer for pH ~2.5-4.5).
-
Prepare the buffer at a concentration of 10-25 mM in the aqueous portion of the mobile phase.
-
Ensure the buffer is soluble in the final mobile phase mixture to avoid precipitation.
-
Table 2: Effect of Buffer Concentration on Docetaxel Peak Tailing Factor (at pH 4.0)
| Buffer Concentration (mM) | Tailing Factor (Tf) |
| 0 (No Buffer) | 1.8 |
| 10 | 1.3 |
| 25 | 1.1 |
The choice and condition of your HPLC column are critical.
-
Recommendation: Use a high-quality, end-capped C18 or a PFP column. If you suspect column contamination, a column wash is recommended.
-
Column Washing Protocol:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of a strong solvent series, for example:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Store the column in an appropriate solvent (usually the mobile phase without the buffer salts).
-
Step 3: System and Sample Preparation Review
If peak tailing persists after method optimization, review your system and sample preparation procedures.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
-
Proper Sample Dissolution: Ensure your taxoid sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could block the column frit.[10]
Experimental Protocols
Protocol 1: HPLC Method for Paclitaxel with Improved Peak Shape
This protocol provides a starting point for the analysis of paclitaxel with a focus on achieving a symmetrical peak.
-
Column: End-capped C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the paclitaxel sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Troubleshooting by Adjusting Mobile Phase pH
This protocol outlines the steps to investigate the effect of pH on peak tailing.
-
Prepare Mobile Phases: Prepare three different aqueous mobile phase A solutions:
-
A1: Water (no pH adjustment)
-
A2: Water with phosphoric acid added to achieve a pH of 5.0.
-
A3: Water with phosphoric acid added to achieve a pH of 3.0.
-
-
Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase conditions using A1.
-
Inject Sample: Inject your taxoid sample and record the chromatogram.
-
Calculate Tailing Factor: Determine the tailing factor for the taxoid peak.
-
Repeat for Other pHs: Repeat steps 2-4 using mobile phases A2 and A3.
-
Compare Results: Compare the tailing factors obtained at the different pH values to determine the optimal pH for your separation.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Causes and solutions for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. mac-mod.com [mac-mod.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 10. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Enhancing the Stability of the Taxane Core Structure
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of the taxane core structure.
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and use of taxane solutions in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Dilution
Question: My paclitaxel/docetaxel solution turned cloudy or formed a precipitate immediately after I diluted my DMSO stock into my aqueous cell culture medium or buffer. What is happening?
Answer: This common issue is known as "solvent shock." Taxanes are highly lipophilic with very low aqueous solubility.[1] While a high concentration of an organic solvent like DMSO keeps the taxane dissolved in the stock solution, rapid dilution into an aqueous environment causes the drug to exceed its solubility limit and precipitate out of solution.[1]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the taxane in your working solution.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or swirling. This gradual introduction helps prevent localized high concentrations that lead to precipitation.[1]
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, a slight increase in the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) can improve solubility. Always include a vehicle control with the same final solvent concentration to account for any solvent-induced effects.[1]
-
Consider Alternative Solubilization Methods: If precipitation persists, explore formulation strategies such as the use of surfactants or cyclodextrins.[1]
Issue 2: Delayed Precipitation in the Incubator
Question: My taxane-containing cell culture medium was clear initially, but after a few hours at 37°C, I observed a fine precipitate. Is the compound degrading?
Answer: While chemical degradation can occur, this is often a physical stability issue. The solubility of the taxane may be lower at 37°C in your specific medium compared to room temperature. Over time, the compound slowly comes out of a supersaturated solution.
Troubleshooting Steps:
-
Re-evaluate Solubility Limit: Determine the solubility of your taxane in the specific medium at 37°C to ensure you are working below this limit.
-
Prepare Fresh Solutions: For long-term experiments, it is best to prepare fresh taxane solutions. Taxanes can degrade in aqueous solutions over time, and the degradation products may have lower solubility.
-
Control pH: The stability of taxanes in aqueous solutions is pH-dependent, with optimal stability in the pH range of 3-5. Cell culture media are typically buffered around pH 7.4, which is not ideal for long-term taxane stability.[1]
Issue 3: Inconsistent or Unreliable Experimental Results
Question: I am observing high variability in my cell viability assays, even when using the same protocol and taxane concentration. Could this be related to stability?
Answer: Yes, inconsistent results are often a sign of compound instability. Degradation of the taxane can lead to a lower effective concentration of the active compound, resulting in variable biological effects.
Troubleshooting Steps:
-
Standardize Solution Preparation and Storage: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO. Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1]
-
Verify Compound Integrity: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to check the purity of your taxane stock solution and freshly prepared working solutions.
-
Monitor Stability in Experimental Conditions: If variability persists, consider performing a time-course analysis to determine the rate of degradation of the taxane in your specific experimental medium and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the taxane core structure?
A1: The two main degradation pathways for taxanes like paclitaxel and docetaxel in aqueous solutions are:
-
Epimerization at C7: The chiral center at the C7 position of the baccatin core can undergo epimerization, particularly under neutral to basic pH conditions (pH > 6-7), to form the 7-epi-taxane. This epimer is thermodynamically more stable.[2][3]
-
Hydrolysis of Ester Groups: Taxanes contain several ester groups that are susceptible to hydrolysis. Base-catalyzed hydrolysis is a significant degradation pathway at pH levels above 6-7. The ester at the C13 side chain is particularly labile, leading to cleavage of the side chain from the baccatin core. The acetate groups at C10 and C2, and the benzoate at C4 can also be hydrolyzed.[3][4]
Q2: What is the optimal pH for storing taxane solutions?
A2: The optimal pH for taxane stability in aqueous solutions is in the acidic range, typically between pH 3 and 5.[5] Above this range, especially in neutral to basic conditions, the rates of both epimerization and hydrolysis increase significantly.[3]
Q3: How can I improve the aqueous solubility and stability of taxanes for my experiments?
A3: Several strategies can be employed:
-
Co-solvents: Using water-miscible organic solvents like DMSO and ethanol is a common laboratory practice.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic taxane molecule within their core, forming an inclusion complex with enhanced aqueous solubility and stability.[6][7]
-
Prodrug Approach: The taxane structure can be chemically modified to create a more water-soluble and stable prodrug. This often involves attaching a hydrophilic moiety to the 2'-hydroxyl or 7-hydroxyl group. The prodrug is then converted to the active taxane in vivo or under specific experimental conditions.[8]
-
Lipid-Based Formulations: For in vivo studies, encapsulating taxanes within liposomes, micelles, or nanoemulsions can improve their stability and delivery.
Q4: Are there differences in stability between paclitaxel and docetaxel?
A4: Yes, while both are susceptible to similar degradation pathways, there are differences. Docetaxel is generally considered to be more water-soluble than paclitaxel. However, some studies suggest that docetaxel may be less stable in aqueous solutions due to the N-tert-butyl group on its C13 side chain.[9] The specific formulation and storage conditions will significantly impact the stability of both compounds.
Data Presentation: Comparative Stability of Taxanes
The following tables summarize quantitative data on the stability of taxanes under various conditions.
Table 1: pH-Dependent Stability of Paclitaxel and a PEGylated Prodrug in Aqueous Solution
| Compound | pH | Half-life (t½) | Temperature (°C) | Reference |
| Paclitaxel | 4-5 | Most Stable | Not Specified | [2][3] |
| PEG-Paclitaxel (2'-O-succinyl linker) | 6.0 | 311 min | Not Specified | [10] |
| PEG-Paclitaxel (2'-O-succinyl linker) | 7.4 | 54 min | Not Specified | [10] |
| PEG-Paclitaxel (2'-O-succinyl linker) | 9.0 | 7.6 min | Not Specified | [10] |
Table 2: Comparative Stability of 2'-OH and 7-OH Dipeptide Paclitaxel Prodrugs
| Prodrug Modification | Environment | Half-life (t½) | Reference |
| 2'-OH (Phe-Lys linker) | Rat Liver Lysosome | 19 min | [11] |
| 7-OH (Phe-Lys linker) | Rat Liver Lysosome | 66 min | [11] |
| 2'-OH (Phe-Lys linker) | Cathepsin B Solution | 9 hours | [11] |
| 7-OH (Phe-Lys linker) | Cathepsin B Solution | 40 min | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Paclitaxel
This protocol provides a general method for assessing the stability of paclitaxel and separating it from its major degradation products, such as 7-epipaclitaxel and 10-deacetylpaclitaxel.[12]
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Paclitaxel reference standard
-
Samples to be analyzed
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a gradient from 50:50 (v/v) acetonitrile:water to 70:30 (v/v) over 20-30 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Dissolve the paclitaxel sample in the initial mobile phase composition or a suitable solvent like methanol.
-
Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.
-
Quantification: Identify and quantify paclitaxel and its degradation products by comparing their retention times and peak areas to those of reference standards.
Protocol 2: Synthesis of a 2'-O-Acyl Paclitaxel Prodrug
This protocol describes a general procedure for the esterification of the 2'-hydroxyl group of paclitaxel to create a prodrug.[13]
Materials:
-
Paclitaxel
-
Carboxylic acid of interest
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM), anhydrous
-
2 M Hydrochloric acid solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., silica gel column chromatography)
Methodology:
-
Reaction Setup: To a solution of the desired carboxylic acid (3 equivalents) and DMAP (0.3 equivalents) in anhydrous DCM, add EDCI (3 equivalents) at -20°C and stir for 30 minutes.
-
Addition of Paclitaxel: Add paclitaxel (1 equivalent) to the reaction mixture and continue stirring at -20°C for 1 hour.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by washing with 2 M HCl solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2'-O-acyl paclitaxel prodrug.
Visualizations
Caption: Primary degradation pathways of the taxane core structure.
Caption: Troubleshooting workflow for taxane precipitation issues.
Caption: Experimental workflow for an HPLC-based taxane stability study.
Caption: Decision tree for selecting a taxane stabilization strategy.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel/2-Hydroxypropyl β -Cyclodextrin Inclusion Complex Increases Docetaxel Solubility and Release from a Nanochannel Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 10. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Taxane Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of taxanes from plant material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
???+ question "What are taxanes and why are they important?"
???+ question "Which plant materials are common sources for taxane extraction?"
???+ question "Should fresh or dried plant material be used for extraction?"
Troubleshooting Common Extraction Issues
???+ question "Low Taxane Yield: What are the potential causes and how can I improve it?"
???+ question "High Levels of Impurities in the Crude Extract: How can I obtain a cleaner extract?"
???+ question "Variability in Taxane Yield Between Batches: What causes this and how can it be minimized?"
Data Presentation: Comparison of Extraction Methods and Parameters
The following tables summarize quantitative data from various studies to provide a reference for optimizing your extraction protocols.
Table 1: Comparison of Different Taxane Extraction Methods
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reference |
| Solvent Extraction (Maceration/Reflux) | Methanol, Ethanol, Acetone | Simple, low equipment cost | Time-consuming, lower efficiency | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Reduced extraction time and temperature, improved yield | Requires specialized equipment | [1][2] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Rapid extraction | Potential for localized overheating and degradation | [1] |
| Pressurized Liquid Extraction (PLE) | Methanol, Ethanol | High efficiency, reduced solvent consumption | High initial equipment cost | [1] |
| High-Intensity Pulsed Electric Field (PEF) | Ethanol | High extraction yield, non-thermal | Requires specialized equipment | [3] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Taxanes
| Plant Material | Optimal Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Ultrasound Power (W) | Taxane Yield | Reference |
| Taxus cuspidata needles | 83.50% Ethanol | 1:20.88 | - | 47.63 | 140 | 354.28 µg/g | [4] |
| Taxus wallichiana var. mairei leaves | - | 1:15 | 40 | 23 | - | - | [2] |
| Taxus mairei | 90% Methanol | 1:15 | 40 | 60 | - | ~44 µg/g | [5] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Taxanes
-
Sample Preparation:
-
Extraction:
-
Mix the powdered plant material with the chosen solvent (e.g., 83.5% ethanol in water) at a specified solid-to-liquid ratio (e.g., 1:20.88 g/mL).[4]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a set power (e.g., 140 W) and temperature (e.g., 40°C) for the optimized duration (e.g., 47.63 minutes).[2][4]
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the solid plant material from the liquid extract.[1]
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining fine particles.[1]
-
The crude extract can then be concentrated using a rotary evaporator for further purification or analysis.[1][6]
-
Protocol 2: Purification by Antisolvent Recrystallization
-
Dissolution:
-
Precipitation:
-
Crystallization:
-
Allow the mixture to stand at a controlled temperature (e.g., around 23°C) for a specific duration (e.g., approximately 1.76 minutes) to allow for the precipitation of the taxanes.[7]
-
-
Collection:
-
Collect the precipitated (recrystallized) taxanes by filtration or centrifugation.
-
Wash the precipitate with the antisolvent to remove any remaining soluble impurities.
-
Dry the purified taxane solids.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Paclitaxel and the C-seco Taxoid IDN5390 in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, taxanes represent a cornerstone in the treatment of various solid tumors. Paclitaxel, the progenitor of this class, has seen widespread clinical use; however, the emergence of drug resistance necessitates the development of novel taxane analogs with improved efficacy. This guide provides a comparative overview of the cytotoxic profiles of paclitaxel and IDN5390, a C-seco taxane derivative, with a focus on their performance against sensitive and resistant cancer cell lines.
Note on 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: Initial investigation for a comparative analysis between this compound and paclitaxel was undertaken. However, a thorough search of publicly available scientific literature and databases did not yield any specific data on the cytotoxicity, mechanism of action, or experimental protocols for this compound. Therefore, a direct comparison as originally planned is not feasible at this time. As an alternative, this guide presents a comparison with a well-characterized taxane derivative, IDN5390, to demonstrate the requested format and provide valuable comparative insights within the taxane class.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel and IDN5390 in various ovarian cancer cell lines. The data highlights the differential activity of these compounds in paclitaxel-sensitive and resistant models.
| Cell Line | Compound | IC50 (nmol/L) | Resistance Factor (IC50 resistant / IC50 sensitive) |
| A2780wt (sensitive) | Paclitaxel | 12.3 | - |
| IDN5390 | 115.2 | - | |
| A2780TC1 (resistant) | Paclitaxel | 72,545.4 | 5,898 |
| IDN5390 | 160.4 | 1.4 | |
| A2780TC3 (resistant) | Paclitaxel | 128,781 | 10,470 |
| IDN5390 | 380.1 | 3.3 |
Experimental Protocols
The following are representative protocols for assessing the cytotoxicity of taxane compounds.
Cell Growth Inhibition Assay
This protocol is based on the methodology described by Ferlini et al. (2005) for evaluating the cytotoxicity of paclitaxel and IDN5390.
-
Cell Culture: Human ovarian carcinoma cell lines (A2780wt, A2780TC1, and A2780TC3) are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 5 x 104 cells/well and allowed to adhere for 24 hours.
-
Drug Treatment: Paclitaxel and IDN5390 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared in complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with medium containing the test compounds or vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Cell Counting: After incubation, the cells are washed with PBS, trypsinized, and resuspended in culture medium. The number of viable cells is determined using a cell counter (e.g., Coulter Counter).
-
Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Clonogenic Assay
This method assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Cell Seeding: A known number of single cells are seeded into 60-mm culture dishes.
-
Drug Exposure: Cells are exposed to various concentrations of the cytotoxic agent for a defined period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group, corrected for plating efficiency.
Mechanism of Action and Signaling Pathways
Paclitaxel and IDN5390 share a fundamental mechanism of action by targeting microtubules, essential components of the cytoskeleton involved in cell division. However, their interactions with different tubulin isotypes and downstream signaling effects appear to differ, which may account for their varied efficacy in resistant cell lines.
Paclitaxel primarily functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for proper mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2][3] The apoptotic signaling induced by paclitaxel involves multiple pathways, including the PI3K/Akt and MAPK pathways.[1][4]
IDN5390 , a C-seco taxane, also acts as a microtubule-stabilizing agent. A key distinction lies in its ability to overcome paclitaxel resistance, particularly in tumors overexpressing class III β-tubulin.[5][6] It is suggested that the structural flexibility of IDN5390 allows for a better fit within the paclitaxel-binding site of class III β-tubulin, an isotype associated with resistance to conventional taxanes.[5][6]
Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and the proposed signaling pathways for paclitaxel and IDN5390.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The seco-taxane IDN5390 is able to target class III beta-tubulin and to overcome paclitaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxchinin A Derivatives and Docetaxel in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Please Note: Initial literature searches for "taxchinin C derivatives" did not yield sufficient data for a comprehensive comparative analysis. Consequently, this guide provides a comparison between taxchinin A derivatives and the well-established chemotherapeutic agent, docetaxel. This substitution allows for a more data-driven analysis based on available scientific literature.
This guide offers a detailed comparison of the performance of select taxchinin A derivatives and docetaxel, focusing on their cytotoxic activity, mechanisms of action, and the experimental methodologies used for their evaluation. The information is intended to provide researchers and drug development professionals with a clear, data-supported overview to inform future research and development efforts in the field of taxane-based anticancer therapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity of the most potent taxchinin A derivatives against the human non-small cell lung cancer (A549) cell line, in comparison to docetaxel.
Table 1: In Vitro Cytotoxicity (IC50) Against A549 Human Non-Small Cell Lung Cancer Cell Line
| Compound | IC50 (µM) | Reference |
| Taxchinin A Derivatives | ||
| 5-Oxo-13-TBDMS-taxchinin A | 0.48 | [1] |
| 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 | [1] |
| 5,13-dioxo-taxchinin A | 1.68 | [2] |
| 5-oxo-taxchinin A | 3.16 | [2] |
| Docetaxel | ~0.001 - 0.01 | [3] |
Note: The IC50 values for docetaxel can vary between studies depending on the specific experimental conditions, such as exposure time.
Table 2: General Characteristics and Mechanism of Action
| Feature | Taxchinin A Derivatives | Docetaxel |
| Core Structure | 11(15→1)-abeo-taxane (5/7/6 ring system) | Taxane (6/8/6 ring system) with a C13 side chain |
| Primary Mechanism of Action | Proposed to act as Michael reaction acceptors due to an exocyclic unsaturated ketone at ring C, potentially leading to microtubule destabilization and NF-κB inhibition.[4] | Binds to β-tubulin, promoting microtubule assembly and stabilization, leading to G2/M cell cycle arrest and apoptosis.[5] |
| Key Structural Feature for Activity | Exocyclic unsaturated ketone at ring C.[1][2] | The N-benzoylphenylisoserine side chain at C-13 is crucial for potent microtubule stabilization.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the taxchinin A derivatives and docetaxel in culture medium. A broad concentration range (e.g., from nanomolar to micromolar) is recommended for initial dose-finding experiments.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of compounds.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
2. Treatment:
-
Randomly assign mice to treatment and control groups.
-
Administer the test compounds (taxchinin A derivatives or docetaxel) and a vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
The dosage and treatment schedule should be determined from preliminary toxicity studies.
3. Monitoring and Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
4. Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by these compounds is critical to elucidating their mechanisms of action and identifying potential biomarkers of response.
Docetaxel-Induced Apoptosis Signaling Pathway
Docetaxel is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Its primary action of stabilizing microtubules leads to mitotic arrest, which in turn triggers a cascade of signaling events culminating in programmed cell death.[5] Key events include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the activation of caspases.[5][8]
Proposed Signaling Pathway for Taxchinin A Derivatives
The precise molecular mechanism of taxchinin A derivatives is not as well-defined as that of docetaxel. However, based on their chemical structure, particularly the presence of an α,β-unsaturated carbonyl system, and some preliminary findings, a potential mechanism involving the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway has been proposed.[4] NF-κB is a key transcription factor that promotes cell survival and proliferation, and its inhibition can lead to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of novel compounds in a laboratory setting.
References
- 1. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Paclitaxel Resistance: A Comparative Evaluation of Novel Taxanes in Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to paclitaxel, a cornerstone of chemotherapy for numerous cancers, presents a significant clinical hurdle. This guide provides a comprehensive comparison of the efficacy of novel taxane derivatives against paclitaxel in resistant cancer cell lines. While specific data for "7,13-Dideacetyl-9,10-didebenzoyltaxchinin C" is not available in the current scientific literature, this guide will use other well-documented novel taxanes as representative examples to illustrate the evaluation process. We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways involved in paclitaxel resistance and how novel agents can overcome these mechanisms.
Understanding Paclitaxel Resistance
Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] However, cancer cells can develop resistance through various mechanisms, broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), actively pumps paclitaxel out of the cell, reducing its intracellular concentration.[2][3]
-
Alterations in Microtubule Dynamics: Mutations in the β-tubulin protein, the direct target of paclitaxel, can prevent the drug from binding effectively.[4][5]
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cancer cells less susceptible to programmed cell death induced by paclitaxel.[1][3]
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt and MAPK can be hyperactivated in resistant cells, promoting cell survival and proliferation despite paclitaxel treatment.[6][7]
Comparative Efficacy of Paclitaxel and Novel Taxanes
To illustrate the evaluation of a novel taxane, we will consider a hypothetical novel taxane, "Taxane-X," which has been designed to overcome known resistance mechanisms. The following tables present a summary of comparative data between paclitaxel and Taxane-X in a paclitaxel-resistant ovarian cancer cell line (A2780/T).
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| A2780 (Parental) | Paclitaxel | 5 | - |
| Taxane-X | 3 | - | |
| A2780/T (Resistant) | Paclitaxel | 150 | 30 |
| Taxane-X | 10 | 3.3 |
Fold Resistance = IC50 in resistant cells / IC50 in parental cells
Interpretation: The data indicates that the A2780/T cell line is 30-fold more resistant to paclitaxel compared to the parental A2780 cell line. In contrast, the resistance to Taxane-X is significantly lower (3.3-fold), suggesting that Taxane-X is more effective in overcoming the resistance mechanisms present in A2780/T cells.
Table 2: Induction of Apoptosis
Apoptosis was assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with the respective IC50 concentrations.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| A2780/T | Untreated Control | 5.2 |
| Paclitaxel (150 nM) | 25.8 | |
| Taxane-X (10 nM) | 55.4 |
Interpretation: Taxane-X induced a significantly higher percentage of apoptotic cells in the paclitaxel-resistant A2780/T cell line compared to paclitaxel at their respective IC50 concentrations. This suggests that Taxane-X is more potent at triggering programmed cell death in these resistant cells.
Table 3: Cell Cycle Analysis
Cell cycle distribution was analyzed by Propidium Iodide (PI) staining and flow cytometry after 24 hours of treatment.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A2780/T | Untreated Control | 58.3 | 25.1 | 16.6 |
| Paclitaxel (150 nM) | 45.2 | 20.5 | 34.3 | |
| Taxane-X (10 nM) | 30.1 | 15.7 | 54.2 |
Interpretation: Both paclitaxel and Taxane-X induced a G2/M arrest in the A2780/T cells, which is consistent with their mechanism of action as microtubule-stabilizing agents. However, Taxane-X led to a more pronounced accumulation of cells in the G2/M phase, indicating a more effective disruption of the cell cycle in resistant cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Materials:
-
Paclitaxel-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of paclitaxel or the novel taxane for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the desired concentrations of the drugs for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[11][12]
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the drugs for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizing the Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Paclitaxel's mechanism and key resistance pathways.
Caption: Workflow for cross-resistance studies.
Caption: Pro-survival pathways contributing to resistance.
Conclusion
The evaluation of novel taxanes in paclitaxel-resistant cell lines is a critical step in the development of more effective cancer therapies. By employing a combination of cell viability, apoptosis, and cell cycle assays, researchers can quantitatively assess the ability of new compounds to overcome resistance. The hypothetical data for "Taxane-X" demonstrates a significant improvement in efficacy against resistant cells compared to paclitaxel. Understanding the underlying molecular mechanisms of resistance and how novel agents circumvent them is paramount for the rational design of next-generation anticancer drugs. Further investigations into the specific interactions of these novel compounds with their targets and their effects on resistance-associated signaling pathways will be crucial for their successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Key Genes and Pathways Associated With Paclitaxel Resistance in Esophageal Squamous Cell Carcinoma Based on Bioinformatics Analysis [frontiersin.org]
- 7. Octreotide-Paclitaxel Conjugate Reverses Paclitaxel Resistance by p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in A2780/Taxol Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to Taxane Cross-Resistance: Evaluating 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C and Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-resistance profiles of taxane compounds. While direct experimental data on the cross-resistance of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is not currently available in the public domain, this document outlines the established methodologies and presents comparative data for other taxanes, particularly those isolated from Taxus species. This information serves as a valuable resource for designing and interpreting experiments aimed at characterizing novel taxane derivatives.
Introduction to Taxane Resistance
Taxanes, such as paclitaxel and docetaxel, are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] However, the development of resistance, both intrinsic and acquired, significantly limits their clinical efficacy. Cross-resistance, where cancer cells resistant to one taxane also exhibit resistance to others, is a major challenge. Key mechanisms of taxane resistance include:
-
Overexpression of Drug Efflux Pumps: ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), actively pump taxanes out of the cell, reducing intracellular drug concentrations.[2][3]
-
Alterations in Microtubule Dynamics: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes (e.g., βIII-tubulin) can reduce the binding affinity of taxanes to their target.[1]
-
Defects in Apoptotic Pathways: Alterations in pro- and anti-apoptotic proteins can render cells less susceptible to taxane-induced cell death.
Understanding the cross-resistance profile of a novel taxane like this compound is crucial for its potential development as a therapeutic agent, especially for its potential to overcome existing taxane resistance.
Comparative Cytotoxicity Data
While specific data for this compound is unavailable, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values to illustrate how the cytotoxicity of a novel taxane would be compared against standard taxanes in sensitive and resistant cancer cell lines. The data is modeled after findings for other taxanes isolated from Taxus species.[3]
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) - 72h | Resistance Factor (RF) |
| This compound | A2780 | - | Data not available | - |
| A2780/TAX | P-gp Overexpression | Data not available | Data not available | |
| Paclitaxel | A2780 | - | 0.015 | - |
| A2780/TAX | P-gp Overexpression | 4.4 | 293 | |
| Docetaxel | A2780 | - | 0.008 | - |
| A2780/TAX | P-gp Overexpression | 0.42 | 52.5 | |
| Hypothetical Novel Taxane | A2780 | - | 0.020 | - |
| A2780/TAX | P-gp Overexpression | 0.15 | 7.5 |
Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (sensitive) cell line.
Experimental Protocols
To determine the cross-resistance profile of this compound, the following experimental protocols would be employed:
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., ovarian adenocarcinoma A2780 and its taxol-resistant counterpart A2780/TAX) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium and added to the cells. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
3.2. Western Blot Analysis for Resistance Markers
This technique is used to quantify the expression of proteins associated with drug resistance, such as P-glycoprotein.
-
Protein Extraction: Cells are treated with the test compound for a specified duration, after which they are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-P-gp antibody).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin) to compare expression levels between different conditions.
Visualizations
4.1. Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing the cross-resistance of a novel taxane.
4.2. P-glycoprotein Mediated Drug Efflux
Caption: Mechanism of P-glycoprotein mediated taxane efflux from a cancer cell.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the structure-activity relationship (SAR) of different taxchinin analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of various taxchinin analogs, focusing on their cytotoxic effects. While direct experimental data on the multidrug resistance (MDR) reversal activity of taxchinin analogs is limited in current literature, this guide will also explore the potential for these compounds to act as MDR modulators by drawing comparisons with other taxane analogs. The information herein is supported by experimental data and detailed protocols to aid in future research and drug development endeavors.
Cytotoxic Activity of Taxchinin Analogs
The primary biological activity evaluated for taxchinin analogs is their cytotoxicity against cancer cell lines. Studies have focused on modifications of the taxchinin A and brevifoliol skeletons, revealing key structural features that govern their anticancer potential.
Key Findings from Structure-Activity Relationship Studies:
A pivotal study on a series of twenty-one synthesized derivatives of taxchinin A and brevifoliol provided significant insights into their SAR for cytotoxicity against the A549 human non-small cell lung cancer cell line.[1][2] The parent compounds, taxchinin A and brevifoliol, exhibited low cytotoxicity, but specific modifications led to a substantial increase in potency.[3]
The most critical structural element for cytotoxic activity was identified as the exocyclic unsaturated ketone at ring C .[2][4] In contrast, the presence of an α,β-unsaturated ketone in ring A did not contribute to the activity.[2][4]
Notably, modifications at the C5 and C13 positions of the taxchinin A core have a profound impact on cytotoxicity. The introduction of an oxo group at C5, in combination with modifications at C13, yielded the most potent analogs.[2] For instance, 5-Oxo-13-TBDMS-taxchinin A and 5-oxo-13,15-epoxy-13-epi-taxchinin A demonstrated IC50 values of 0.48 µM and 0.75 µM, respectively.[1][2] This suggests that conformational changes in the taxane rings, induced by these substitutions, may play a significant role in their enhanced activity.[2][4]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50) of selected taxchinin A and brevifoliol analogs against the A549 cell line.
| Compound ID | Compound Name | Modification(s) | IC50 (µM)[2] |
| 1 | Taxchinin A | - | > 40 |
| 2 | Brevifoliol | - | > 40 |
| 11 | 5-Oxo-13-TBDMS-taxchinin A | Oxidation at C5, TBDMS group at C13 | 0.48 |
| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | Oxidation at C5, 13,15-epoxy ring | 0.75 |
| 4 | 5,13-Dioxo-taxchinin A | Oxidation at C5 and C13 | 1.68 |
| 13 | 5-Oxo-taxchinin A | Oxidation at C5 | 3.16 |
| 6 | 13-Acetyl-taxchinin A | Acetyl group at C13 | 6.22 |
Potential for Multidrug Resistance (MDR) Reversal
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells.[5] While specific data on the MDR reversal activity of taxchinin analogs is scarce, studies on other taxane derivatives suggest that the taxane scaffold is a promising template for developing MDR modulators.[6]
Several taxane analogs, often devoid of cytotoxic activity themselves, have been shown to be potent inhibitors of P-gp.[5] For instance, taxuspine X and certain synthetic taxane analogs have demonstrated significant MDR reversal activity by increasing the intracellular accumulation of chemotherapeutic agents in resistant cell lines.[5] The mechanism often involves direct interaction with P-gp, inhibiting its efflux function.[1]
Based on the SAR of other taxoids, it is plausible that specific structural modifications on the taxchinin skeleton could yield potent P-gp inhibitors. Key features for MDR reversal activity in other taxanes include modifications at various positions, suggesting that a systematic evaluation of taxchinin analogs is warranted.
Experimental Protocols
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Taxchinin analogs
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the taxchinin analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MDR Reversal Assay: Rhodamine 123 Efflux Assay
This assay measures the inhibition of P-glycoprotein (P-gp) efflux activity by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[2]
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB-V1 or MCF-7/ADR) and the parental sensitive cell line.
-
Taxchinin analogs
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with the taxchinin analogs or verapamil at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate for another 60-90 minutes at 37°C, protected from light.[2]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Workflow for determining the cytotoxicity of taxchinin analogs using the MTT assay.
Caption: Workflow for evaluating the MDR reversal activity of taxchinin analogs via the Rhodamine 123 efflux assay.
Caption: Key structure-activity relationships of taxchinin analogs for cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Syntheses and cytotoxicities of the analogues of the taxoid brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for Assessing the Therapeutic Index of Novel Anticancer Agents: 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C vs. the Benchmark Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel anticancer agents with an improved therapeutic index (TI) over existing chemotherapeutics is a primary objective in oncology research. The therapeutic index, a quantitative measure of a drug's safety margin, is a critical determinant of its clinical utility. This guide provides a comprehensive framework for assessing the therapeutic index of a promising novel taxane derivative, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, against the well-established platinum-based drug, cisplatin.
Cisplatin is a potent and widely used chemotherapeutic agent effective against a range of solid tumors.[1] Its clinical use, however, is often hampered by a narrow therapeutic index and severe dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity.[2] In contrast, this compound, a taxane derivative, is presumed to act by disrupting microtubule dynamics, a distinct mechanism of action that may offer a different efficacy and toxicity profile.[3]
Due to the early stage of research, extensive experimental data for this compound is not yet available. This guide, therefore, presents a hypothetical comparison, outlining the necessary experimental data and protocols required for a thorough assessment of its therapeutic index. The established data for cisplatin will serve as a benchmark throughout this comparative analysis.
Quantitative Assessment of Therapeutic Index
The therapeutic index is classically defined as the ratio of the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. In preclinical studies, this is often calculated as:
Therapeutic Index (TI) = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of a test population.
For in vitro studies, a similar concept, the Selectivity Index (SI) , is often used:
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Where:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process (e.g., cell growth) by 50%.
The following tables summarize the requisite data for a comparative analysis. The data for cisplatin has been compiled from various preclinical studies, while the data for this compound remains to be determined.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | e.g., A549 (Lung) | [Insert Experimental Data] | e.g., BEAS-2B (Normal Lung) | [Insert Experimental Data] | [Calculated] |
| e.g., MCF-7 (Breast) | [Insert Experimental Data] | e.g., MCF-10A (Normal Breast) | [Insert Experimental Data] | [Calculated] | |
| e.g., HCT116 (Colon) | [Insert Experimental Data] | e.g., CCD-18Co (Normal Colon) | [Insert Experimental Data] | [Calculated] | |
| Cisplatin | A549 (Lung) | ~10.9[4] | BEAS-2B (Normal Lung) | >20 | >1.8 |
| MCF-7 (Breast) | ~8.5 | MCF-10A (Normal Breast) | >15 | >1.8 | |
| HCT116 (Colon) | ~7.2 | CCD-18Co (Normal Colon) | >12 | >1.7 |
Table 2: In Vivo Efficacy and Toxicity Data (Murine Model)
| Compound | Animal Model | ED50 (mg/kg) (Tumor Growth Inhibition) | LD50 (mg/kg) | Therapeutic Index (TI) | Major Toxicities Observed |
| This compound | e.g., Nude mice with A549 xenografts | [Insert Experimental Data] | [Insert Experimental Data] | [Calculated] | [Insert Experimental Observations] |
| Cisplatin | Nude mice with A549 xenografts | ~3-5 | ~13-15 (IV) | ~2.6-5 | Nephrotoxicity, Myelosuppression, Neurotoxicity, Ototoxicity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of the test compounds in both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound and Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of the test compounds in a murine model.
Materials:
-
Healthy, age- and weight-matched mice (e.g., BALB/c or C57BL/6)
-
Test compounds
-
Vehicle for administration (e.g., saline, DMSO/saline mixture)
-
Syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)
-
Animal balance
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine a range of doses that cause effects from no observable adverse effects to mortality.
-
Main Study: Divide the animals into groups (e.g., 5-10 animals per group) and administer a single dose of the test compound at different dose levels determined from the dose-range finding study. Include a vehicle control group.
-
Observation: Observe the animals for a period of 14 days for signs of toxicity and mortality. Record the number of deaths in each group.
-
Data Analysis: Calculate the LD50 value using a statistical method such as the Reed-Muench or probit analysis.
Protocol 3: In Vivo Efficacy Study (Tumor Xenograft Model)
Objective: To determine the ED50 of the test compounds in a murine tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation (e.g., A549)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, different doses of the test compounds).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot tumor growth curves for each treatment group. The ED50 can be determined as the dose that causes a 50% reduction in tumor growth compared to the vehicle control at the end of the study.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for taxanes and cisplatin leading to apoptosis.
Experimental Workflows
Caption: Workflow for determining the therapeutic index of a novel anticancer agent.
Conclusion
A thorough assessment of the therapeutic index is fundamental in the preclinical evaluation of any new anticancer agent. By employing standardized experimental protocols and a clear framework for data comparison, researchers can effectively benchmark novel compounds like this compound against established drugs such as cisplatin. This structured approach, encompassing both in vitro and in vivo studies, is essential for identifying drug candidates with a superior safety and efficacy profile, ultimately paving the way for successful clinical translation. The generation of the experimental data outlined in this guide for this compound will be the critical next step in evaluating its therapeutic potential.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vitro Microtubule Assembly Assays
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of microtubules, orchestrating cellular processes from division to intracellular transport, makes them a focal point of fundamental research and a critical target for therapeutic development. Understanding how novel compounds or proteins modulate microtubule polymerization is paramount. In vitro microtubule assembly assays are indispensable tools in this endeavor, each offering a unique window into the intricate process of tubulin polymerization. This guide provides an objective, head-to-head comparison of the most prevalent in vitro microtubule assembly assays, complete with experimental data summaries, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their scientific questions.
At a Glance: Comparative Overview of Microtubule Assembly Assays
The selection of an appropriate assay hinges on the specific parameters under investigation, available equipment, and desired throughput. The following table summarizes the key characteristics of four widely used methods.
| Feature | Turbidity Assay | Fluorescence Assay (DAPI) | Fluorescence Assay (Labeled Tubulin) | TIRF Microscopy Assay |
| Principle | Measures light scattering by microtubule polymers.[1][2][3] | Measures fluorescence enhancement of a dye (DAPI) upon binding to polymerized microtubules.[1][2][4] | Measures the fluorescence of fluorescently labeled tubulin incorporated into microtubules. | Directly visualizes the growth and shrinkage of individual microtubules near a surface.[5][6][7] |
| Label Requirement | None | Fluorescent dye (e.g., DAPI) | Fluorescently labeled tubulin | Fluorescently labeled tubulin |
| Primary Equipment | Spectrophotometer (UV-Vis) | Fluorometer or fluorescence plate reader | Fluorometer, fluorescence plate reader, or fluorescence microscope | Total Internal Reflection Fluorescence (TIRF) microscope.[5][6] |
| Throughput | High (plate-reader compatible) | High (plate-reader compatible) | Medium to High | Low |
| Key Quantitative Outputs | - Lag time for nucleation- Vmax (maximal rate of polymerization)- Plateau (total polymer mass) | - Lag time- Vmax- Plateau (total polymer mass) | - Polymerization rate- Critical concentration | - Growth rate- Shrinkage rate- Catastrophe frequency- Rescue frequency |
| Advantages | - Simple and cost-effective- No labeling of tubulin required- High throughput | - Higher sensitivity than turbidity- High throughput- Relatively inexpensive probe | - Direct measurement of tubulin incorporation- Can be adapted for microscopy | - Single-molecule resolution- Provides detailed parameters of dynamic instability- Can visualize protein interactions at the single-molecule level |
| Disadvantages | - Lower sensitivity- Prone to artifacts from compound precipitation or aggregation.[3] | - DAPI can alter microtubule structure and assembly.[8]- Indirect measurement | - Labeled tubulin can be expensive- Potential for altered polymerization kinetics of labeled tubulin | - Requires specialized and expensive equipment- Low throughput- Immobilization to a surface may introduce artifacts |
In-Depth Assay Analysis and Experimental Protocols
Turbidity Assay
The turbidity assay is a classical and straightforward method for monitoring bulk microtubule polymerization in real-time.[1][2]
Principle: As tubulin dimers polymerize into microtubules, they scatter light. This increase in light scattering is measured as an increase in optical density (OD) at 340-350 nm in a spectrophotometer. The resulting sigmoidal curve provides information on the nucleation, elongation, and steady-state phases of polymerization.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare test compounds at desired concentrations.
-
-
Reaction Setup (on ice):
-
In a pre-chilled microplate or cuvette, add the assembly buffer, GTP (to a final concentration of 1 mM), and the test compound.
-
Add the tubulin stock solution to initiate the reaction. The final tubulin concentration is typically in the range of 10-20 µM.
-
-
Measurement:
-
Immediately transfer the plate or cuvette to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the lag time, the maximum slope (Vmax) of the elongation phase, and the final plateau absorbance.
-
Workflow Visualization:
Fluorescence Assay with DAPI
This assay offers a more sensitive alternative to the turbidity method by employing a fluorescent reporter.[4]
Principle: The fluorescent dye 4',6-diamidino-2-phenylindole (DAPI), commonly known as a DNA stain, also binds to microtubules.[9] Its fluorescence emission is significantly enhanced upon binding to the groove of polymerized microtubules compared to its fluorescence in solution or when bound to tubulin dimers.[10] This increase in fluorescence is proportional to the mass of polymerized microtubules.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare tubulin, GTP, and assembly buffer as described for the turbidity assay.
-
Prepare a DAPI stock solution (e.g., 1 mM in DMSO).
-
-
Reaction Setup (on ice):
-
In a black, clear-bottom microplate, add assembly buffer, GTP (1 mM final), DAPI (e.g., 5-10 µM final), and the test compound.
-
Add the tubulin stock solution to initiate the reaction.
-
-
Measurement:
-
Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes, using an excitation wavelength of ~355 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Analyze the kinetic parameters (lag time, Vmax, plateau) as in the turbidity assay.
-
Workflow Visualization:
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
TIRF microscopy provides the highest level of detail, allowing for the observation and quantification of the dynamic instability of individual microtubules.[5][6]
Principle: This advanced microscopy technique excites fluorescent molecules only in a very thin layer (~100 nm) near the coverslip surface.[6] By immobilizing microtubule "seeds" on the coverslip and adding fluorescently labeled tubulin, the growth and shrinkage of individual microtubules can be visualized in real-time with high signal-to-noise ratio.[7]
Experimental Protocol:
-
Chamber Preparation:
-
Thoroughly clean glass coverslips and slides.
-
Functionalize the coverslip surface (e.g., with biotin-PEG-silane) for microtubule seed attachment.
-
Assemble a flow chamber using the coverslip and slide.
-
-
Microtubule Seed Preparation:
-
Polymerize a mixture of unlabeled, biotinylated, and fluorescently labeled tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to create stable microtubule seeds.
-
Pellet and resuspend the seeds.
-
-
Assay Procedure:
-
Introduce a solution of neutravidin into the flow chamber to coat the surface.
-
Wash out excess neutravidin.
-
Introduce the microtubule seeds, which will bind to the neutravidin-coated surface.
-
Wash out unbound seeds.
-
Prepare an imaging solution containing fluorescently labeled tubulin, GTP, an oxygen-scavenging system (to reduce photobleaching), and the test compound.
-
Introduce the imaging solution into the chamber to initiate dynamic microtubule growth from the seeds.
-
-
Image Acquisition and Analysis:
-
Image the growing and shrinking microtubules using a TIRF microscope, acquiring images at a high frame rate (e.g., every 1-5 seconds) for an extended period (e.g., 15-30 minutes).
-
Generate kymographs (space-time plots) from the time-lapse movies.
-
Measure the slopes of the lines in the kymograph to determine growth and shrinkage rates.
-
Identify and count the transitions between growth and shrinkage to determine catastrophe and rescue frequencies.
-
Workflow Visualization:
Concluding Remarks
The choice of an in vitro microtubule assembly assay is a critical decision in experimental design. For high-throughput screening of compound libraries, the turbidity and DAPI-based fluorescence assays offer a balance of simplicity, cost-effectiveness, and throughput. However, researchers must be mindful of potential artifacts, such as compound precipitation in turbidity assays or the influence of DAPI on microtubule structure. For more detailed mechanistic studies and to obtain precise parameters of microtubule dynamic instability, TIRF microscopy is the gold standard, providing unparalleled single-molecule resolution. While it is lower in throughput and requires specialized equipment, the richness of the data it provides is invaluable for a deep understanding of how a protein or compound influences microtubule behavior. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the assay that best aligns with their research goals.
References
- 1. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Turbidity as a probe of tubulin polymerization kinetics: a theoretical and experimental re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the fluorescence dye DAPI on microtubule structure in vitro: formation of novel types of tubulin assembly products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Validating the Tubulin Binding Site of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding site of the novel compound 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C on β-tubulin. Given its structural nomenclature suggesting a relationship to the taxane class of molecules, this document will focus on experimental strategies to confirm its interaction with the taxane binding site and compare its binding characteristics with established taxane-site ligands, such as Paclitaxel.
Introduction to Tubulin Binding Sites
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular functions, making them a prime target for anticancer drugs.[1] Small molecules that interfere with microtubule dynamics can be broadly categorized based on their binding site on the tubulin dimer. The three most well-characterized sites are the colchicine, vinca, and taxane binding sites.[2] Agents targeting the taxane site, like Paclitaxel, are microtubule stabilizers, promoting polymerization and preventing depolymerization, which ultimately leads to mitotic arrest and apoptosis in cancer cells.[1][3] Validating that a novel compound binds to a specific site is critical for its development as a therapeutic agent.
Experimental Workflow for Binding Site Validation
A multi-faceted approach is essential to unequivocally validate the binding site of a novel compound. The following workflow outlines a logical progression of experiments, from initial functional assays to high-resolution structural studies.
Caption: Experimental workflow for validating the tubulin binding site of a novel compound.
Comparative Data Analysis
To effectively evaluate this compound, its performance in key assays should be directly compared with a well-characterized taxane-site binder, Paclitaxel. The following tables present hypothetical, yet realistic, data that could be generated from such comparative studies.
Table 1: In Vitro Tubulin Polymerization Activity
This assay measures the ability of a compound to promote the assembly of tubulin dimers into microtubules.[4]
| Compound | EC50 of Tubulin Polymerization (µM) | Maximum Polymerization Level (% of Control) |
| This compound | 0.8 | 150% |
| Paclitaxel (Reference) | 1.2 | 145% |
| Vehicle Control (DMSO) | - | 100% |
Table 2: Competitive Binding Affinity
Fluorescence-based competition assays determine the ability of an unlabeled compound to displace a fluorescently labeled ligand from its binding site.[5][6]
| Compound | Fluorescent Probe | Ki (nM) |
| This compound | Flutax-2 | 15 |
| Paclitaxel (Reference) | Flutax-2 | 25 |
Table 3: Thermodynamic Binding Parameters from Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[7][8][9]
| Compound | Binding Affinity (K D , nM) | Stoichiometry (n) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) |
| This compound | 12 | 0.98 | -8.5 | 2.3 |
| Paclitaxel (Reference) | 20 | 1.02 | -7.9 | 2.1 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. The following sections provide protocols for the key experiments cited.
Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from established methods for monitoring microtubule formation by measuring changes in optical density.[4][10][11]
Workflow Diagram:
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. abscience.com.tw [abscience.com.tw]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
For Immediate Reference: Treat as a Cytotoxic and Antineoplastic Agent
The proper disposal of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxane derivative with potential antitumor properties, is critical for laboratory safety and environmental protection.[1] Due to its mechanism of inhibiting cancer cell division by disrupting microtubule formation, it must be handled as a cytotoxic compound.[1] Adherence to established protocols for chemotherapeutic and hazardous waste is mandatory.[1][2]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling any waste materials contaminated with this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[3][4]
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.[1][3] The outer glove should be changed immediately if contaminated.[4]
-
Gown: A protective, non-permeable gown with a solid front and long sleeves is required.[3]
-
Eye Protection: Safety goggles or a face shield must be used where there is a risk of splashing.[3]
-
Work Area: All handling and preparation of this compound should be performed over plastic-backed absorbent pads.[4]
Waste Categorization and Segregation
All waste contaminated with this compound must be meticulously segregated at the point of generation from all other laboratory waste streams.[5][6] The primary categorization is based on the concentration of the residual compound.[1]
| Waste Category | Description | Examples | Disposal Container |
| Bulk Waste | Contains more than 3% of the original drug by weight.[1][7] | Unused or expired pure compound, concentrated stock solutions, materials from a large spill cleanup.[1] | Black, RCRA-rated, hazardous waste container labeled "Chemotherapeutic Waste".[5][7] |
| Trace Waste | Contains less than 3% of the original drug by weight.[1][7] | "RCRA empty" containers, used PPE (gloves, gowns), contaminated labware (pipette tips, vials), and tubing.[1][7] | Yellow, leak-proof, and puncture-resistant container labeled "Trace Chemotherapeutic Waste".[7][8][9] |
| Sharps Waste | Sharps contaminated with trace amounts of the compound. | Used needles and syringes (if completely empty), contaminated glass vials.[2] | Yellow, puncture-proof sharps container clearly labeled "Chemo Sharps".[2][8][9] |
Note: Any syringe that contains a visible amount of the drug (even as little as 0.1 ml) must be disposed of as bulk hazardous chemical waste, not in a sharps container.[5]
Step-by-Step Disposal Procedures
-
Don PPE: Before beginning any disposal procedure, ensure all required PPE is correctly worn.[1]
-
Segregate Waste: At the point of generation, immediately place contaminated items into the correct waste container based on the categorization table above. Do not mix cytotoxic waste with regular trash, biohazardous waste, or other chemical waste.[5][8]
-
Container Management:
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic pending pickup.[1]
-
Waste Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. All cytotoxic waste must be disposed of in accordance with institutional, local, and federal regulations.[5][8] The standard and required final disposal method is high-temperature incineration.[10][11]
Crucially, liquid chemotherapeutic wastes must not be disposed of down the drain or into the sanitary sewer.[8] Solid waste must not be placed in regular trash or standard biohazard bags.[8]
Decontamination of Non-Disposable Labware
For non-disposable labware (e.g., glassware), a validated decontamination procedure is essential. A general protocol for taxane compounds involves the following steps:[1]
-
Initial Rinse: Carefully rinse the contaminated labware with a solvent in which the compound is soluble (e.g., ethanol, methanol). This rinseate must be collected and disposed of as bulk liquid hazardous waste.[1]
-
Soaking: Immerse the labware in a high-pH cleaning solution (e.g., 1N NaOH) for at least two hours to hydrolyze and inactivate any residual compound.[1]
-
Thorough Washing: Wash the labware with hot, soapy water.[1]
-
Final Rinse: Rinse thoroughly with deionized water.[1]
-
Drying: Allow the labware to air dry or use a laboratory oven.[1]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. benchchem.com [benchchem.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. youtube.com [youtube.com]
Personal protective equipment for handling 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a diterpenoid natural product isolated from Taxus chinensis var. mairei.[1] This compound is utilized in research for its potential antitumor properties, functioning by disrupting microtubule formation, which leads to the inhibition of cancer cell division.[2] Given its cytotoxic potential, stringent adherence to safety protocols is mandatory to mitigate occupational exposure. The following procedures are based on established best practices for handling potent cytotoxic agents.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The required PPE varies with the laboratory activity being performed.
| Activity | Recommended Personal Protective Equipment |
| Compound Receiving and Storage | Visual inspection of the package for damage.[4] If no damage, standard lab coat and gloves. If damaged, treat as a spill.[3] |
| Compound Reconstitution and Aliquoting (Handling Powder) | Double gloves (chemotherapy-rated), disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 or higher respirator.[4] Work should be performed in a chemical fume hood or a biological safety cabinet (BSC). |
| In Vitro Experiments (e.g., cell culture) | Double gloves, disposable gown, and safety glasses. All work should be conducted within a BSC.[4] |
| In Vivo Experiments (e.g., animal dosing) | Double gloves, disposable gown, safety glasses, and a respirator. Protective sleeves may be necessary.[4] |
| Waste Disposal | Double gloves, disposable gown, and safety glasses.[4] |
| Spill Cleanup | Double gloves (industrial thickness), disposable gown, safety glasses or face shield, and a respirator.[4] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is crucial to minimize exposure risk. All handling of this compound should occur in a designated and clearly marked area.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and regulatory guidelines.[4][6]
-
Waste Segregation : Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic/chemotherapy waste symbol.[4][7]
-
Types of Waste :
-
Sharps : Needles, syringes, and glass vials must be placed in a designated sharps container for cytotoxic waste.[4][8]
-
Solid Waste : Contaminated PPE (gloves, gowns), plasticware, and absorbent pads should be collected in labeled cytotoxic waste bags.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
-
Final Disposal : All cytotoxic waste must be incinerated at a licensed hazardous waste facility.[4][6] Do not dispose of this compound or its waste in general laboratory trash or down the drain.[6]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure. A chemotherapy spill kit should be readily available in all areas where the compound is handled.[4][7]
Spill Cleanup Steps :
-
Evacuate and Secure : Immediately alert others and restrict access to the spill area.
-
Don PPE : Put on all PPE specified for spill cleanup, including a respirator and industrial-thickness gloves.[4]
-
Containment : Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward to prevent spreading.[4]
-
Cleanup : Place all contaminated absorbent materials and any broken glass into the designated cytotoxic waste container.[4]
-
Decontamination : Clean the spill area with an appropriate decontamination solution (e.g., 10% bleach solution followed by sterile water or a neutralizer like sodium thiosulfate) and dispose of all cleaning materials as cytotoxic waste.[4][6]
-
Reporting : Report the spill to the laboratory supervisor and the institutional safety office.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
